1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITTWWOXNOHVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403144 | |
| Record name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138350-44-4 | |
| Record name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Structure, Properties, and Therapeutic Potential
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic analogues. This guide provides a comprehensive technical overview of a specific derivative, 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, including its chemical identity, structural features, and the therapeutic promise of its broader structural class. While detailed experimental data for this specific analogue is limited in publicly accessible literature, this document will synthesize information from closely related compounds to offer insights into its potential synthesis, biological activity, and applications in drug discovery, particularly in oncology and neuropharmacology.
Introduction and Chemical Identity
This compound is a bicyclic heteroaromatic compound.[1] Its core structure consists of a pyrrole ring fused to a dihydropyrazine ring. The nomenclature and key identifiers for this molecule are crucial for researchers and are summarized below.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is This compound . It is also catalogued under its CAS Number and can be found in chemical databases with various internal identifiers.
Chemical Structure
The two-dimensional structure of this compound is depicted below:
Figure 1. 2D Structure of this compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It is important to note that while some properties are calculated, experimental data for this specific molecule is not widely available. Commercial suppliers like Sigma-Aldrich offer this compound for early discovery research but do not provide analytical data, placing the onus of identity and purity confirmation on the buyer.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |
| Molecular Weight | 148.21 g/mol | BLDPharm[2] |
| CAS Number | 138350-44-4 | Sigma-Aldrich |
| Topological Polar Surface Area | 15.7 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis Strategies for the Dihydropyrrolo[1,2-a]pyrazine Core
While a specific, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, the synthesis of the broader dihydropyrrolo[1,2-a]pyrazinone class of compounds has been extensively reviewed.[3] These strategies generally involve the construction of the bicyclic system through cyclization reactions. A plausible synthetic approach for the title compound can be inferred from these established methods. One common strategy involves the condensation of a 1,2-diamine with a 2-acylfuran, which can be adapted for alkyl-substituted derivatives.[4]
A representative, though not specific, synthetic workflow for a related structure is outlined below. This should be considered a conceptual framework for researchers aiming to synthesize this compound.
Conceptual Synthesis Workflow. This diagram illustrates a potential two-step synthesis approach, starting with commercially available precursors.
Biological Activity and Therapeutic Potential
The dihydropyrrolo[1,2-a]pyrazine scaffold is a key pharmacophore in several classes of therapeutic agents. While specific biological data for the 1,6-dimethyl derivative is scarce, the known activities of its analogues provide a strong rationale for its investigation in drug discovery programs.
PIM Kinase Inhibition
A significant body of research has identified dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as potent and selective inhibitors of PIM kinases.[5][6] PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a variety of human cancers, including urothelial carcinomas, lymphomas, and prostate cancer.[7] These kinases play a crucial role in regulating cell cycle progression, apoptosis, and cell survival, making them attractive targets for cancer therapy.[8] The mechanism of PIM kinase-mediated oncogenesis often involves the phosphorylation of downstream targets that inhibit apoptosis and promote cell proliferation.[7]
PIM Kinase Signaling and Inhibition. Dihydropyrrolo[1,2-a]pyrazine derivatives can inhibit PIM kinases, thereby preventing the inactivation of pro-apoptotic proteins and cell cycle inhibitors.
Antiproliferative Activity
Consistent with their role as PIM kinase inhibitors, various pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant antiproliferative effects in a range of cancer cell lines.[9][10] For instance, studies have shown that derivatives of this scaffold can inhibit the growth of human lymphoma, prostate cancer, and breast cancer cells.[9][10] The antiproliferative mechanism is often linked to the induction of cell cycle arrest and apoptosis.[11][12]
Neurological Applications
Beyond oncology, the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core has been explored for its activity in the central nervous system. Specifically, derivatives have been developed as second-generation positive allosteric modulators (PAMs) of GluN2C- and GluN2D-selective N-methyl-d-aspartate (NMDA) receptors.[13] These receptors are implicated in various neurological functions, and their dysfunction is associated with several CNS disorders. The development of selective PAMs represents a promising therapeutic strategy for these conditions.[13]
Experimental Protocols: A General Framework
Given the lack of specific published protocols for this compound, the following sections provide a generalized framework for key experiments, based on methodologies used for analogous compounds. These should be adapted and optimized for the specific compound.
General Protocol for Antiproliferative Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Treat the cells with varying concentrations of the compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with significant, demonstrated therapeutic potential. The broader dihydropyrrolo[1,2-a]pyrazine scaffold has proven to be a valuable starting point for the development of potent inhibitors of PIM kinases and modulators of NMDA receptors. While the specific biological and pharmacological profile of the 1,6-dimethyl derivative remains to be fully elucidated, its structural similarity to known active compounds makes it a compelling candidate for further investigation.
Future research should focus on developing a robust and scalable synthesis for this specific compound, followed by a thorough characterization of its in vitro and in vivo activity. This would include comprehensive kinase profiling, evaluation against a panel of cancer cell lines, and assessment of its pharmacokinetic and pharmacodynamic properties. Such studies are essential to determine if this compound can be advanced as a lead compound in drug discovery programs.
References
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A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [No valid URL provided]
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Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. PubMed. Available at: [Link]
-
Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. Available at: [Link]
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Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. Available at: [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
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Pyrrolo(1,2-a)pyrazine. PubChem. Available at: [Link]
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Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Available at: [Link]
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An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. Available at: [Link]
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Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. Available at: [Link]
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Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line. PubMed. Available at: [Link]
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A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]
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1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. Available at: [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central. Available at: [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]
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The synthesis of different derivatives of dipyrrolo [1,2- a: 2´,1´-c] pyrazine derivatives. ResearchGate. Available at: [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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An In-Depth Technical Guide to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS Number: 138350-44-4)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, identified by CAS number 138350-44-4. While extensive research on this specific molecule is limited, this document contextualizes its significance by exploring the broader class of pyrrolo[1,2-a]pyrazine derivatives, a scaffold of considerable interest in medicinal chemistry. The guide covers the known properties of the title compound, general synthetic strategies for the dihydropyrrolo[1,2-a]pyrazine core, and the documented pharmacological activities of related analogues. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this chemical family.
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] This scaffold is present in a range of biologically active molecules, both from natural products and synthetic origins.[3] Derivatives of pyrrolo[1,2-a]pyrazine have been investigated for a variety of pharmacological applications, demonstrating activities such as anxiolytic effects through targeting the translocator protein (TSPO), antagonism of vasopressin receptors, and cytotoxic properties against cancer cell lines.[4][5][6]
This compound (CAS: 138350-44-4) is a specific derivative within this promising class of compounds. Although detailed published research on this particular molecule is not extensive, its structural relationship to more broadly studied analogues suggests its potential as a building block or a candidate for further biological screening. This guide aims to consolidate the available information on this compound and to provide a broader context based on the chemistry and pharmacology of the pyrrolo[1,2-a]pyrazine family.
Chemical and Physical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This information has been compiled from chemical supplier databases and publicly available resources.[7][8][9]
| Property | Value | Source |
| CAS Number | 138350-44-4 | [8] |
| Molecular Formula | C₉H₁₂N₂ | [7][8] |
| Molecular Weight | 148.21 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| SMILES | CC1=CC=C2N1CCN=C2C | [10] |
| Physical Description | Not specified; likely a solid or liquid | - |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Stability | Incompatible with strong oxidizing agents, strong acids, and bases. | - |
Synthesis and Reactivity
Conceptual Synthetic Workflow
The synthesis of dihydropyrrolo[1,2-a]pyrazines often involves the condensation of a substituted pyrrole derivative with a suitable dielectrophilic or amino-electrophilic partner. A plausible conceptual pathway is outlined below.
-
Translocator Protein (TSPO) Ligands: Certain N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives have been designed and synthesized as ligands for the 18 kDa translocator protein (TSPO). [4]These compounds have demonstrated significant anxiolytic activity in preclinical models, suggesting the potential of this scaffold in developing novel neuropsychotropic drugs. [4]
-
Vasopressin 1b Receptor Antagonists: Novel series of pyrrolo[1,2-a]pyrazines have been identified as potent and selective antagonists of the vasopressin 1b (V1b) receptor. [5]The exploration of substitution patterns around this core has led to compounds with high inhibitory potency, indicating their potential for treating conditions related to the vasopressin system. [5]
-
Anticancer and Anti-inflammatory Activity: The pyrrolo[1,2-a]pyrazine scaffold has also been utilized in the development of compounds with cytotoxic and anti-inflammatory properties. [6][11]For instance, some derivatives have shown antiproliferative effects against various cancer cell lines. [6]Additionally, related pyrrolo and pyrazolo pyrimidine derivatives have exhibited anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [11]
Conclusion and Future Directions
This compound, identified by CAS number 138350-44-4, is a member of the pharmacologically relevant pyrrolo[1,2-a]pyrazine class of heterocyclic compounds. While specific data on its synthesis, reactivity, and biological activity are currently limited in the public domain, the well-documented importance of the core scaffold suggests that this compound could be a valuable subject for future research.
The structural simplicity of this compound makes it an attractive starting point for the synthesis of more complex derivatives. Further investigation into its biological properties is warranted, particularly in the areas where other pyrrolo[1,2-a]pyrazines have shown promise, such as neuroscience, endocrinology, and oncology. This technical guide provides a foundational starting point for researchers and drug development professionals who may consider this and related compounds for their research programs.
References
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- Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. PubMed.
- Pharmacological activity of some pyrrolo and pyrazolo pyrimidine deriv
- This compound. PubChem.
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- Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents.
- Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
- Pyrrolo(1,2-a)pyrazine. PubChem.
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An In-depth Technical Guide to the Mechanisms of Action of Pyrrolo[1,2-a]pyrazine Compounds
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery
The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." Its inherent structural rigidity, coupled with the diverse chemical space accessible through substitution, has enabled the development of a wide array of therapeutic agents. Compounds built upon this scaffold have demonstrated a remarkable breadth of biological activities, targeting a range of proteins and pathways implicated in various disease states. This guide provides an in-depth technical exploration of the multifaceted mechanisms of action of pyrrolo[1,2-a]pyrazine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions and cellular consequences of these compounds, supported by detailed experimental protocols and data.
Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy
The pyrrolo[1,2-a]pyrazine scaffold has been extensively investigated for its anticancer potential, with derivatives exhibiting cytotoxicity against numerous cancer cell lines. The mechanisms underlying this activity are diverse, reflecting the versatility of the core structure to interact with various cancer-associated targets.
Inhibition of the Ras-Raf-MEK-ERK and p38 MAPK Signaling Pathways via Farnesyltransferase (FTase) Inhibition
A key strategy in anticancer drug development is the disruption of signaling pathways that drive cell proliferation and survival. The Ras family of small GTPases are central regulators of these processes, and their aberrant activation is a hallmark of many cancers. For Ras proteins to become fully active and localize to the plasma membrane, they must undergo post-translational modification, a critical step of which is farnesylation, catalyzed by the enzyme farnesyltransferase (FTase).
Certain pyrrolo[1,2-a]pyrazine derivatives have been identified as inhibitors of FTase. By blocking this enzyme, these compounds prevent the farnesylation and subsequent membrane association of Ras, thereby attenuating downstream signaling through the Raf-MEK-ERK and p38 MAPK pathways. This ultimately leads to a reduction in cell proliferation and the induction of apoptosis. The anticancer action of some pyrrolo[1,2-a]pyrazine compounds has been linked to the FTase-p38 signaling axis[1].
Caption: Workflow for evaluating FTase inhibition and its cellular consequences.
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of pyrrolo[1,2-a]pyrazine compounds against FTase. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, resulting in an increase in fluorescence.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Test pyrrolo[1,2-a]pyrazine compounds dissolved in DMSO
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FTase in cold Assay Buffer.
-
Prepare working solutions of FPP and Dansyl-GCVLS peptide in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer containing a final DMSO concentration of 1%. Include a DMSO-only control.
-
-
Assay Reaction:
-
To each well of the microplate, add the test compound or DMSO control.
-
Add the FTase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FPP and Dansyl-GCVLS substrate.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) from the linear portion of the fluorescence versus time plot for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This protocol describes the detection of phosphorylated (activated) p38 MAPK in cancer cells treated with pyrrolo[1,2-a]pyrazine compounds, providing evidence of downstream pathway inhibition.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test pyrrolo[1,2-a]pyrazine compounds
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolo[1,2-a]pyrazine compound for the desired time. Include an untreated or DMSO-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.
-
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. Some pyrrolo[1,2-a]quinoxaline derivatives, a closely related class of compounds, have been identified as inhibitors of Akt kinase[2][3]. By directly inhibiting Akt, these compounds can induce apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolo[1,2-a]pyrazine derivatives.
This protocol is similar to the one for p-p38 and is used to assess the inhibition of Akt activation in treated cancer cells.
Materials:
-
As per the Western Blot for Phospho-p38 MAPK protocol.
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.
Procedure: The procedure is identical to the Western Blot for Phospho-p38 MAPK, with the substitution of the appropriate primary antibodies for phospho-Akt and total Akt.
Targeting Microtubule Dynamics
The microtubule network is essential for cell division, and drugs that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Some pyrrolo[1,2-a]pyrazine derivatives have been shown to target microtubules, leading to cell cycle arrest and apoptosis[2].
Caption: Workflow for evaluating the microtubule-targeting activity of pyrrolo[1,2-a]pyrazine compounds.
This assay directly measures the effect of test compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test pyrrolo[1,2-a]pyrazine compounds
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in polymerization buffer on ice.
-
Prepare working solutions of GTP and the fluorescent reporter.
-
Prepare serial dilutions of test compounds and controls.
-
-
Assay Reaction:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compound or control.
-
Initiate polymerization by adding GTP and the fluorescent reporter.
-
-
Data Acquisition:
-
Immediately place the plate in the plate reader pre-heated to 37°C.
-
Measure fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.
-
This protocol allows for the direct visualization of the effects of pyrrolo[1,2-a]pyrazine compounds on the microtubule network in cells.
Materials:
-
Cells grown on glass coverslips
-
Test pyrrolo[1,2-a]pyrazine compounds
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with test compounds as described previously.
-
-
Fixation and Permeabilization:
-
Fix the cells with the chosen fixative.
-
If using a non-methanol fixative, permeabilize the cells.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Neurological and Psychiatric Applications: Targeting Receptors in the Central Nervous System
The pyrrolo[1,2-a]pyrazine scaffold has also been successfully employed to develop potent and selective modulators of receptors in the central nervous system, offering potential therapeutic avenues for a range of neurological and psychiatric disorders.
Vasopressin 1b (V1b) Receptor Antagonism
The vasopressin 1b (V1b) receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and has been identified as a target for the treatment of stress-related disorders such as depression and anxiety. Novel series of pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine compounds have been identified as potent and selective V1b receptor antagonists[4][5].
Caption: Workflow for the characterization of V1b receptor antagonists.
This competitive binding assay determines the affinity of test compounds for the V1b receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human V1b receptor
-
Radioligand (e.g., [³H]Arginine Vasopressin)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Test pyrrolo[1,2-a]pyrazine compounds
-
Non-labeled arginine vasopressin (for non-specific binding determination)
-
GF/C filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of non-labeled vasopressin.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine the Ki value.
-
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is another important CNS target implicated in various disorders, including anxiety, depression, and addiction. Phenylethynyl-pyrrolo[1,2-a]pyrazines have been developed as potent and selective non-competitive mGluR5 antagonists[5][6][7].
This assay measures the ability of test compounds to inhibit the mGluR5-mediated increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., DHPG)
-
Test pyrrolo[1,2-a]pyrazine compounds
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Preparation:
-
Seed the HEK293-hmGluR5 cells in a 96-well plate and grow overnight.
-
Load the cells with the calcium-sensitive dye by incubating with Fluo-4 AM.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations and incubate.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the mGluR5 agonist and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist response by the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Anti-infective Properties: Combating Malaria
The pyrrolo[1,2-a]pyrazine scaffold has also shown promise in the development of anti-infective agents. Notably, derivatives have demonstrated antimalarial activity.
Inhibition of β-Hematin Formation
During its lifecycle in human red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an insoluble polymer called hemozoin, which is structurally identical to β-hematin. Inhibition of this process is a key mechanism of action for several antimalarial drugs. Bispyrrolo[1,2-a]quinoxalines have been shown to inhibit β-hematin formation, suggesting this as a potential mechanism for their antimalarial activity[4][8].
This colorimetric assay measures the ability of test compounds to inhibit the formation of β-hematin from hemin.
Materials:
-
Hemin chloride
-
DMSO
-
1 M Acetate buffer (pH 4.8)
-
Tween 20
-
Test pyrrolo[1,2-a]pyrazine compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hemin in DMSO.
-
Dilute the hemin stock in acetate buffer.
-
Prepare solutions of test compounds in a suitable solvent.
-
-
Assay Reaction:
-
In a 96-well plate, add the test compound.
-
Add the hemin solution.
-
Initiate β-hematin formation by adding Tween 20.
-
Incubate the plate at 37°C for several hours to overnight.
-
-
Detection:
-
Centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of NaOH.
-
Measure the absorbance of the solution at ~400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-hematin formation for each compound concentration relative to a no-drug control.
-
Determine the IC₅₀ value from a dose-response curve.
-
Quantitative Data Summary
| Compound Class/Derivative | Target/Mechanism | Assay | Potency (IC₅₀/Kᵢ) | Cancer Cell Line(s) | Reference(s) |
| Pyrrolo[1,2-a]pyrazine | FTase-p38 signaling | Cell Viability | Varies | Human lymphoma U937 | [1] |
| Pyrrolo[1,2-a]quinoxaline | Akt Kinase | Cell Proliferation | 4.5 µM (1a) | K562 (Leukemia) | [3] |
| 3,4-Dihydropyrrolo[1,2-a]pyrazine | Apoptosis Induction | Cell Viability | 1.18 µM (3h) | PC-3 (Prostate) | [9] |
| Phenylethynyl-pyrrolo[1,2-a]pyrazine | mGluR5 Antagonism | Calcium Flux | Sub-nanomolar | N/A | [6] |
| Pyrrolo[1,2-a]pyrazine | Vasopressin V1b Antagonism | Binding Assay | Varies | N/A | [4][5] |
| Bispyrrolo[1,2-a]quinoxaline | β-Hematin Inhibition | In vitro assay | Varies | N/A | [4][8] |
Conclusion
The pyrrolo[1,2-a]pyrazine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse mechanisms of action of its derivatives, ranging from the inhibition of key signaling pathways in cancer to the modulation of CNS receptors and the disruption of essential processes in pathogenic organisms, underscore its broad therapeutic potential. This guide has provided a comprehensive overview of these mechanisms, supported by detailed experimental protocols to facilitate further research and development in this exciting area. The continued exploration of the chemical space around the pyrrolo[1,2-a]pyrazine core is poised to yield novel and effective therapeutic agents for a wide range of human diseases.
References
-
Guillon, J., et al. (2004). Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. Journal of Medicinal Chemistry, 47(8), 1997-2009. [Link]
-
Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]
-
ResearchGate. (2025). Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. [Link]
-
Micheli, F., et al. (2008). Phenylethynyl-pyrrolo[1,2-a]pyrazine: a new potent and selective tool in the mGluR5 antagonists arena. Bioorganic & Medicinal Chemistry Letters, 18(5), 1644-1648. [Link]
-
Arban, R., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5044-5049. [Link]
-
Seo, J., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 30(4), 126935. [Link]
-
Liu, J., et al. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 3893-3898. [Link]
-
GenScript. (n.d.). Human Recombinant V1B Vasopressin Receptor Stable Cell Line. [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Guillon, J., et al. (2007). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. European Journal of Medicinal Chemistry, 42(11-12), 1356-1365. [Link]
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An In-Depth Technical Guide to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Synthesis, Properties, and Therapeutic Context
Executive Summary: This technical guide provides a comprehensive overview of the 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. While the specific discovery and history of this particular derivative are not extensively documented in publicly available literature, this guide elucidates the broader context of the dihydropyrrolo[1,2-a]pyrazine class of compounds. We will explore the general synthetic strategies applicable to this scaffold, propose a viable synthetic route for this compound, and discuss the known biological activities and therapeutic potential of its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical biology and potential applications of this important heterocyclic system.
Introduction to the Dihydropyrrolo[1,2-a]pyrazine Scaffold
The dihydropyrrolo[1,2-a]pyrazine ring system is a nitrogen-containing heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1][2] These compounds are structurally characterized by a fused pyrrole and pyrazine ring, with the dihydrogenation indicating a partially saturated pyrazine ring. This structural motif is found in a variety of natural products and synthetically derived molecules that exhibit a wide range of biological activities.[3] The versatility of this scaffold allows for diverse substitutions, leading to a vast chemical space for the development of novel therapeutic agents.[3] Derivatives of the dihydropyrrolo[1,2-a]pyrazine core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antifungal agents, as well as modulators of key cellular targets like kinases and ion channels.[2][4][5][6]
Historical Context and Discovery
However, the broader history of the pyrrolopyrazine scaffold dates back to early explorations in heterocyclic chemistry. The synthesis of pyrazine derivatives, for instance, includes reactions like the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879). The exploration of fused heterocyclic systems like pyrrolopyrazines followed as synthetic methodologies became more advanced. The contemporary interest in dihydropyrrolo[1,2-a]pyrazines is largely driven by their presence in bioactive natural products and their potential as "privileged structures" in drug discovery.[3]
General Synthetic Strategies for the Dihydropyrrolo[1,2-a]pyrazine Core
The synthesis of the dihydropyrrolo[1,2-a]pyrazine scaffold can be approached through several strategic disconnections. A comprehensive review of synthetic strategies for the related dihydropyrrolo[1,2-a]pyrazinones highlights two primary approaches that can be adapted: fusing a pyrazinone to an existing pyrrole or constructing the pyrrole ring onto a pre-existing pyrazinone.[3] For non-carbonyl containing dihydropyrrolo[1,2-a]pyrazines, analogous strategies involving the cyclization of appropriately substituted pyrrole or pyrazine precursors are employed.
A common and versatile approach involves the condensation of a 2-substituted pyrrole with a 1,2-diaminoethane derivative, followed by cyclization and subsequent modifications. For instance, a Pictet-Spengler type reaction has been utilized to construct dihydropyrrolo[1,2-f]pteridines, a related heterocyclic system.[10]
Proposed Synthesis of this compound
Based on general synthetic principles for this class of compounds, a plausible synthetic route for this compound is proposed below. This pathway involves a multi-step sequence starting from readily available precursors.
Step 1: Synthesis of 1-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde This intermediate can be prepared by the alkylation of 1H-pyrrole-2-carbaldehyde with chloroacetone.
Step 2: Reductive Amination The aldehyde is then reacted with methylamine under reductive amination conditions to introduce the second nitrogen atom and the first methyl group.
Step 3: Intramolecular Cyclization and Reduction The resulting intermediate undergoes an intramolecular cyclization, likely acid-catalyzed, to form a dihydropyrrolopyrazinium salt. This is subsequently reduced to yield the final product, this compound.
Caption: Simplified signaling pathway of PIM kinase and the inhibitory action of dihydropyrrolo[1,2-a]pyrazine derivatives.
Conclusion and Future Outlook
This compound is a member of a therapeutically important class of heterocyclic compounds. While its own history and biological profile are not well-defined in the public domain, the dihydropyrrolo[1,2-a]pyrazine scaffold represents a "privileged" structure in medicinal chemistry. The synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology and neuroscience, ensure that this chemical class will continue to be an active area of research. Future work should focus on the systematic exploration of the structure-activity relationships of variously substituted dihydropyrrolo[1,2-a]pyrazines, including the 1,6-dimethyl derivative, to unlock their full therapeutic potential.
References
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Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. [Link]
-
Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. National Institutes of Health. [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
-
Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics. [Link]
-
Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. PubMed. [Link]
-
Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. [Link]
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The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. National Institutes of Health. [Link]
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The synthesis of different derivatives of dipyrrolo [1,2- a: 2´,1´-c] pyrazine derivatives. ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
An Update on the Synthesis of Pyrrolob[4][11]enzodiazepines. MDPI. [Link]
-
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. [Link]
-
Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Semantic Scholar. [Link]
-
Synthesis of novel 1,6-disubstituted-5,6-dihydropyrrolo[1,2-f]pteridines. ResearchGate. [Link]
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"spectroscopic data of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine"
An In-depth Technical Guide to the Spectroscopic Characterization of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (CAS: 138350-44-4, Molecular Formula: C₉H₁₂N₂).[1] As a heterocyclic compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document consolidates predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. While experimental data for this specific molecule is not widely published, this guide serves as an expert-driven framework for researchers, offering detailed predictions, rationale for spectral interpretation, and standardized protocols for empirical data acquisition.
Introduction: The Structural Context
This compound is a bicyclic heteroaromatic compound. Its structure features a fused pyrrole and a dihydropyrazine ring. The strategic placement of two methyl groups and the degree of unsaturation define its chemical reactivity and spectroscopic signature. Accurate structural elucidation is the foundation of any research and development effort, from reaction monitoring to understanding structure-activity relationships (SAR) in drug discovery.[2][3] Spectroscopic analysis provides the necessary toolkit for this non-destructive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A full suite of 1D and 2D NMR experiments provides an unambiguous structural assignment.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to reveal six distinct signals, corresponding to the different chemical environments of the protons. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) will slightly alter chemical shifts but the overall pattern should remain consistent.
Rationale for Predictions:
-
Aromatic/Vinylic Protons (H-7, H-8): These protons on the pyrrole ring are expected to appear in the downfield region (δ 6.0-7.0 ppm) due to the aromatic character. Their coupling will likely present as doublets.
-
Aliphatic Protons (H-3, H-4): The two methylene groups in the dihydropyrazine ring are adjacent. They are expected to appear as triplets in the δ 3.0-4.5 ppm range, a region typical for protons alpha to a nitrogen atom.
-
Methyl Protons (H-1', H-6'): The two methyl groups are in different environments. The C1-methyl is attached to a saturated carbon adjacent to a nitrogen and a double bond, while the C6-methyl is on the aromatic pyrrole ring. Both will appear as sharp singlets, with the C6-methyl likely further downfield.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-8 | ~6.5 | d | 1H |
| H-7 | ~6.1 | d | 1H |
| H-4 | ~4.0 | t | 2H |
| H-3 | ~3.2 | t | 2H |
| H-6' (CH₃) | ~2.4 | s | 3H |
| H-1' (CH₃) | ~2.2 | s | 3H |
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.
Rationale for Predictions:
-
Aromatic/Vinylic Carbons (C-6, C-7, C-8, C-9a): These carbons of the pyrrole moiety and the adjacent double bond will be found in the downfield region (δ 100-150 ppm).
-
Iminium-like Carbon (C-1): This quaternary carbon, part of a C=N bond, is expected to be significantly downfield.
-
Aliphatic Carbons (C-3, C-4): These methylene carbons will appear in the aliphatic region (δ 40-60 ppm).
-
Methyl Carbons (C-1', C-6'): The two methyl carbons will be the most upfield signals (δ 15-25 ppm).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~155 |
| C-6 | ~145 |
| C-9a | ~130 |
| C-8 | ~120 |
| C-7 | ~110 |
| C-4 | ~50 |
| C-3 | ~45 |
| C-6' (CH₃) | ~20 |
| C-1' (CH₃) | ~15 |
2D NMR for Structural Confirmation
While 1D NMR provides the initial data, 2D NMR experiments are essential for irrefutable assignment.
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H-7 and H-8, and crucially, the coupling between the methylene protons at the H-3 and H-4 positions, confirming the dihydropyrazine ring fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with its attached carbon, allowing for the unambiguous assignment of all protonated carbons in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the full scaffold. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations include:
-
H-1' (CH₃) protons to C-1 and C-9a.
-
H-6' (CH₃) protons to C-6, C-7, and C-9a.
-
H-4 protons to C-1 and C-9a.
-
Caption: HMBC experimental and analysis workflow.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.
-
Molecular Formula: C₉H₁₂N₂
-
Nominal Mass: 148 Da
-
Exact Mass: 148.100048 Da
Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak (M⁺) at m/z = 148 would be prominent. The stability of the aromatic system suggests that fragmentation would likely initiate in the dihydropyrazine ring.
-
Alpha-Cleavage: The bond alpha to the nitrogen in the dihydropyrazine ring is a likely point of cleavage. Loss of a methyl radical (•CH₃) from the C1 position would be less likely than fragmentation pathways involving the saturated ring.
-
Retro-Diels-Alder (RDA) type reaction: While not a classic RDA, cleavage of the dihydropyrazine ring could lead to characteristic neutral losses.
-
Loss of Ethylene: A common fragmentation for such rings is the loss of C₂H₄ (28 Da), leading to a fragment at m/z = 120.
Caption: Predicted major fragmentation pathways in EI-MS.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic/Vinylic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1640 | C=N Stretch | Imine |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | CH₂ Scissoring |
| ~1380 | C-H Bend | CH₃ Symmetric Bend |
| ~1250 | C-N Stretch | Aromatic/Aliphatic Amine |
The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals unique to the molecule's overall structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. The pyrrolo[1,2-a]pyrazine core constitutes the primary chromophore.
-
Expected Transitions: The molecule is expected to exhibit strong absorption bands in the UV region (200-400 nm) corresponding to π → π* transitions within the conjugated bicyclic system. The presence of nitrogen atoms with lone pairs could also lead to weaker n → π* transitions. The exact λₘₐₓ would be solvent-dependent, with polar solvents potentially causing shifts in the absorption maxima.
Standardized Experimental Protocols
For researchers aiming to acquire empirical data, the following generalized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D ¹H Acquisition: Utilize a spectrometer of at least 400 MHz. Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
1D ¹³C Acquisition: On the same sample, acquire the ¹³C spectrum with proton decoupling. A 90° pulse and a longer relaxation delay (5 seconds) with 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
2D Experiments (COSY, HSQC, HMBC): Use standard, pre-optimized pulse programs available on the spectrometer software. Optimize parameters based on the 1D spectra to set appropriate spectral widths.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program (e.g., ramp from 50°C to 250°C) to ensure good separation and peak shape.
-
MS Detection: The mass spectrometer should be set to scan a mass range of m/z 40-400. Use a standard electron ionization energy of 70 eV.
IR Spectroscopy (ATR-FTIR)
-
Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
-
Sample Analysis: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Create a dilute solution (~10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Baseline Correction: Use a cuvette filled with the pure solvent to record a baseline spectrum.
-
Spectrum Acquisition: Replace the blank with the sample cuvette and record the absorption spectrum from approximately 200 to 800 nm.
Conclusion
This guide establishes a detailed, predictive spectroscopic framework for this compound. By integrating the principles of NMR, MS, IR, and UV-Vis spectroscopy, we have constructed a comprehensive data set that can guide researchers in the identification, characterization, and quality control of this compound. The provided protocols offer a standardized approach to obtaining high-quality empirical data, ensuring reproducibility and scientific rigor. This document serves as a vital resource for chemists and pharmacologists working with this and structurally related heterocyclic systems.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link][2]
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Arote, R. B., et al. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality, 34(11), 1437-1452. [Link][3]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative source for spectroscopic principles).
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"potential therapeutic targets of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine"
An In-depth Technical Guide on the Potential Therapeutic Targets of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide focuses on the potential therapeutic targets of a specific analogue, this compound. While direct pharmacological data for this particular compound is sparse in the public domain, this document synthesizes the wealth of information available for the broader class of dihydropyrrolo[1,2-a]pyrazine derivatives to extrapolate and propose high-probability therapeutic targets. We will delve into the scientific rationale for these potential targets, provide detailed experimental protocols for their validation, and present a forward-looking perspective for drug development professionals. The core of this guide is to provide a scientifically grounded framework for initiating a research program aimed at elucidating the therapeutic potential of this compound.
Introduction to this compound and its Chemical Class
This compound belongs to the family of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery.[1][2] The dihydropyrrolo[1,2-a]pyrazinone ring system is found in a number of bioactive natural products and synthetic molecules.[3] The structural rigidity and three-dimensional nature of this scaffold make it an attractive starting point for the design of novel therapeutic agents.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for this compound.
Oncology
The pyrrolo[1,2-a]pyrazine core is frequently associated with anticancer properties.[4][5]
-
Kinase Inhibition: Many pyrazine derivatives function as kinase inhibitors.[6][7] Given that dysregulation of kinase signaling is a hallmark of cancer, this represents a primary area of investigation. Specific kinases to consider for initial screening include those in growth factor receptor pathways (e.g., EGFR, VEGFR) and cell cycle regulation (e.g., CDKs, CHK1).[6] Some pyrazine derivatives have also shown activity against JAK1 and SYK.[6][8]
-
c-Met/VEGFR-2 Dual Inhibition: The inhibition of both c-Met and VEGFR-2 is a promising strategy to overcome drug resistance in cancer.[9] The pyrazine scaffold has been successfully utilized to develop dual inhibitors of these receptor tyrosine kinases.[9]
-
FTase-p38 Signaling Axis: A study on a pyrrolo[1,2-a]pyrazine derivative demonstrated that its anticancer action was associated with the FTase-p38 signaling axis.[10] This suggests that farnesyltransferase and p38 MAP kinase could be potential targets.
Central Nervous System Disorders
-
NMDA Receptor Positive Allosteric Modulation: Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of NMDA receptors containing GluN2C and GluN2D subunits.[11] This suggests a potential therapeutic application in neurological and psychiatric disorders where modulation of glutamatergic neurotransmission is desired.
Infectious Diseases
-
Antimicrobial, Antifungal, and Antiviral Activity: The pyrrolo[1,2-a]pyrazine scaffold has been reported to exhibit a broad spectrum of antimicrobial activities.[1][12] The precise mechanisms are not well-defined but could involve inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Metabolic and Inflammatory Disorders
-
Aldose Reductase Inhibition: The dihydropyrrolo[1,2-a]pyrazinone derivative, ranirestat, is a potent aldose reductase inhibitor, indicating potential for the treatment of diabetic neuropathy.[3]
-
Anti-inflammatory Activity: General anti-inflammatory effects have been noted for pyrrolopyrazine derivatives, possibly through inhibition of inflammatory kinases or other mediators.[1]
Experimental Workflows for Target Identification and Validation
A systematic approach is required to identify and validate the therapeutic targets of this compound.
Caption: Hypothesized modulation of the p38 MAPK pathway.
Future Directions and Drug Development Considerations
Should initial screening reveal promising activity and a tractable target, the subsequent steps in a drug development program would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the therapeutic effect of lead compounds in relevant animal models of the targeted disease.
-
Toxicology and Safety Pharmacology: Assessing the safety profile of the lead compounds to determine their therapeutic window.
Conclusion
While this compound is a relatively unexplored compound, the rich pharmacology of the broader dihydropyrrolo[1,2-a]pyrazine class provides a strong foundation for investigating its therapeutic potential. The most promising avenues for exploration appear to be in oncology, CNS disorders, and infectious diseases. The experimental workflows and protocols outlined in this guide offer a robust starting point for researchers to systematically elucidate the mechanism of action and validate the therapeutic targets of this intriguing molecule.
References
- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research.
- BenchChem. (2025).
- MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules.
- Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
- ResearchGate. (2025).
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Lam, B., et al. (2011). Pyrrolo[3,4-c]pyridine Derivatives as Potent SYK Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 386-391.
- NIH. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega.
- Acker, T. M., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569-7600.
- ResearchGate. (n.d.).
- BLDPharm. (n.d.). This compound.
- BenchChem. (2025). The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers.
- PubChem. (n.d.). This compound.
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Frontiers. (2022). Design, Synthesis, and Biological Evaluation oft[1][4][10]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
- ResearchGate. (2025). 2 ',1 '-c]pyrazines. 8. Electrophilic substitution in the series of dipyrrolo[1,2-a.
- PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-.a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-*.
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Methodological & Application
Application Notes and Protocols for the NMR Characterization of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Introduction: The Structural Elucidation of a Privileged Scaffold
The dihydropyrrolo[1,2-a]pyrazine core is a significant heterocyclic scaffold found in a variety of bioactive natural products and synthetic analogues.[1] Compounds bearing this framework have demonstrated a wide range of biological activities, making them attractive targets in drug discovery and development.[2][3][4] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and mechanism of action.
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (PubChem CID: 4424200) is a specific derivative of this class. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural elucidation of such small molecules in solution.[5] This application note provides a comprehensive guide to the NMR characterization of this compound, detailing predicted spectral data, standardized experimental protocols, and the logic of spectral interpretation.
Due to the limited availability of published experimental NMR data for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and data from structurally similar compounds.
Molecular Structure and Predicted NMR Correlation
The structural confirmation of this compound relies on a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques collectively provide a complete picture of the molecule's connectivity and chemical environment.
Molecular Structure:
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of related pyrazine and pyrrole derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (2H) | ~ 3.8 - 4.0 | Triplet | ~ 6.0 |
| H-4 (2H) | ~ 3.4 - 3.6 | Triplet | ~ 6.0 |
| H-7 | ~ 6.0 - 6.2 | Doublet | ~ 2.5 |
| H-8 | ~ 6.5 - 6.7 | Doublet | ~ 2.5 |
| 1-CH₃ (3H) | ~ 2.3 - 2.5 | Singlet | - |
| 6-CH₃ (3H) | ~ 2.2 - 2.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 150 - 155 |
| C-3 | ~ 45 - 50 |
| C-4 | ~ 48 - 53 |
| C-6 | ~ 125 - 130 |
| C-7 | ~ 108 - 112 |
| C-8 | ~ 115 - 120 |
| C-8a | ~ 130 - 135 |
| 1-CH₃ | ~ 20 - 25 |
| 6-CH₃ | ~ 15 - 20 |
Experimental Protocols
This section outlines standard protocols for the preparation and NMR analysis of this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound into a clean, dry vial.[3]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution and Transfer: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Transfer the solution to a standard 5 mm NMR tube.
II. NMR Instrument Setup and Data Acquisition
-
Instrument: Use a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
Tuning and Locking: Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical solvent peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
2D NMR Acquisition:
Standard pulse programs and parameters for COSY, HSQC, and HMBC experiments should be utilized as per the spectrometer's software recommendations. Optimization of parameters may be necessary based on the specific sample and instrument.
Signaling Pathway and Data Interpretation
The complete structural assignment is achieved by logically connecting the information from each NMR experiment.
Caption: Workflow for structural elucidation using 2D NMR.
-
¹H NMR Analysis: The proton spectrum will provide initial information. The aliphatic protons on the dihydropyrazine ring (H-3 and H-4) are expected to be triplets due to coupling with each other, appearing in the upfield region. The aromatic protons of the pyrrole ring (H-7 and H-8) will appear as doublets in the downfield region. The two methyl groups (1-CH₃ and 6-CH₃) will likely be sharp singlets.
-
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum will show all unique carbon atoms. The quaternary carbons (C-1, C-6, C-8a) can be distinguished from protonated carbons using a DEPT experiment or by their absence in the HSQC spectrum.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[6][7] A key correlation is expected between the H-3 and H-4 protons, confirming their adjacent positions in the saturated ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6][7] It allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-7, C-8, and the two methyl carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[6][7] This is crucial for assigning the quaternary carbons and piecing the entire molecular structure together. For example:
-
The 1-CH₃ protons should show a correlation to C-1 and C-8a.
-
The 6-CH₃ protons should show correlations to C-6 and C-7.
-
The H-8 proton should show correlations to C-6, C-7, and C-8a.
-
By systematically analyzing these correlations, the complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.
Conclusion
The NMR characterization of this compound is essential for its structural verification. The combination of one- and two-dimensional NMR techniques provides a robust and reliable method for the complete assignment of its proton and carbon signals. The protocols and predicted data herein serve as a valuable guide for researchers and professionals in the fields of synthetic chemistry and drug development working with this and related heterocyclic compounds.
References
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- Zhang, Y. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Organic Chemistry.
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PubChem. This compound. Available from: [Link]
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Seo, J., et al. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality, 34(11), 1437-1452. Available from: [Link]
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Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]
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De Vreese, R., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3369. Available from: [Link]
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Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link]
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Aher, N. G., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. Available from: [Link]
-
Lee, S., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. Available from: [Link]
-
ResearchGate. Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. Available from: [Link]
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Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. Available from: [Link]
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Serianni, A. S. NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 566, 269-307. Available from: [Link]
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Lee, L. H., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 7, 856. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Application Notes and Protocols: Determining the Cytotoxicity of Pyrrolo[1,2-a]pyrazine Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing the cytotoxic potential of novel pyrrolo[1,2-a]pyrazine derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, providing in-depth scientific context, field-tested insights, and a framework for self-validating experimental design. The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure showing significant promise in oncology research, with derivatives demonstrating potent anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] This protocol is designed to deliver reliable and reproducible data, crucial for the preclinical evaluation of this promising class of compounds.
Introduction: The Scientific Rationale
The MTT assay is a robust and widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] The central principle of this assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of living cells.[3] Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[3][7]
Pyrrolo[1,2-a]pyrazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties.[8][9] Evaluating the cytotoxicity of novel analogues within this class is a critical first step in the drug discovery pipeline. The MTT assay provides a reliable and high-throughput compatible method for determining the concentration at which these compounds exhibit cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of the MTT Assay
The biochemical basis of the MTT assay is the cleavage of the tetrazolium ring in MTT, leading to the formation of purple formazan crystals.[10] This process is catalyzed by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. The resulting insoluble formazan is then solubilized using an organic solvent, most commonly dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is measured spectrophotometrically.[10][11] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and metabolic activity, suggesting a cytotoxic or cytostatic effect of the tested compound.
Below is a diagram illustrating the core mechanism of the MTT assay.
Caption: Mechanism of MTT reduction to formazan.
Comprehensive Experimental Protocol
This protocol is optimized for adherent cell lines cultured in 96-well plates. Modifications for suspension cells are also noted.
Materials and Reagents
-
Cell Lines: Select cell lines relevant to the therapeutic target of the pyrrolo[1,2-a]pyrazine derivatives (e.g., MCF-7 for breast cancer, A549 for lung cancer).[12]
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrrolo[1,2-a]pyrazine Derivatives: Prepare a stock solution (typically 10-20 mM) in sterile DMSO. Store at -20°C.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate Buffered Saline (PBS).[6] Filter-sterilize this solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[6]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm if desired).
-
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for the MTT assay.
Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest exponentially growing cells using trypsinization (for adherent cells) and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density in complete growth medium. This needs to be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[13] The goal is to ensure cells are in the logarithmic growth phase and do not reach confluency by the end of the experiment.[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To minimize the "edge effect," it is advisable to fill the peripheral wells with 100 µL of sterile PBS or media without cells.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[3]
Step 2: Compound Treatment
-
Prepare serial dilutions of the pyrrolo[1,2-a]pyrazine derivatives in serum-free or low-serum medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[14]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
-
Include the following controls on each plate:
-
Untreated Control (Vehicle Control): Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This represents 100% cell viability.
-
Blank Control: Wells containing medium and MTT reagent but no cells. This is to subtract the background absorbance.
-
Positive Control (Optional): A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours), depending on the expected mechanism of action of the compounds.[15]
Step 3: MTT Addition and Incubation
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[16]
-
Gently mix the plate and return it to the incubator for 2-4 hours.[16] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates. The incubation time can be optimized for each cell line.[13]
Step 4: Solubilization of Formazan Crystals
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then aspirate the supernatant.[6]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4][10] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
-
Read the plate within 1 hour of adding the solubilization solution.
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Determination of IC50 Value
The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, is a key parameter for assessing cytotoxicity.[17]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[18]
-
The IC50 value can then be interpolated from this curve. Software such as GraphPad Prism is commonly used for this analysis.[19][20]
Representative Data Presentation
The cytotoxic activity of various pyrrolo[1,2-a]pyrazine derivatives can be summarized in a table for easy comparison.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 8l | MCF-7 (Breast) | 48 | 2.80 ± 0.03[1] |
| Derivative 8l | A549 (Lung) | 48 | 2.53 ± 0.05[1] |
| Derivative 3h | PC-3 (Prostate) | 48 | 1.18 ± 0.05[1] |
| Derivative 3h | MCF-7 (Breast) | 48 | 1.95 ± 0.04[1] |
Troubleshooting and Scientific Considerations
A successful MTT assay requires careful attention to detail and an understanding of its potential limitations.
| Issue | Potential Cause | Solution |
| High Background Absorbance | Contamination of reagents or media; phenol red in the medium can interfere.[13] | Use sterile techniques; use phenol red-free medium during the MTT incubation step.[3] |
| Low Signal/Absorbance | Insufficient cell number; short MTT incubation time.[13][21] | Optimize cell seeding density; increase MTT incubation time.[13] |
| Compound Interference | Some compounds can directly reduce MTT or have a color that interferes with the absorbance reading.[22] | Run a control with the compound in cell-free medium to check for direct reduction.[22] If interference is observed, consider an alternative viability assay (e.g., Neutral Red Uptake).[22] |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing. | Ensure complete removal of medium before adding the solvent; increase mixing time or use gentle sonication.[13] |
| "Edge Effect" | Uneven evaporation from wells at the edge of the plate.[13] | Do not use the outer wells for experimental samples; fill them with sterile PBS or medium to maintain humidity.[13] |
It is crucial to remember that the MTT assay measures metabolic activity, which may not always directly correlate with cell number. For instance, some compounds might alter mitochondrial function without causing immediate cell death. Therefore, it is often advisable to complement the MTT assay with other methods that measure different cytotoxicity endpoints, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).
Conclusion
The MTT assay is a powerful and accessible tool for the initial screening of the cytotoxic effects of pyrrolo[1,2-a]pyrazine derivatives. By adhering to a well-optimized protocol and being mindful of the underlying scientific principles and potential pitfalls, researchers can generate high-quality, reproducible data. This information is invaluable for structure-activity relationship (SAR) studies and for advancing promising lead compounds in the drug discovery and development process.
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Application of Dihydropyrrolo[1,2-a]pyrazines as NMDA Receptor Modulators: A Detailed Guide for Researchers
Authored by a Senior Application Scientist
Introduction: The N-methyl-D-aspartate (NMDA) receptor is a critical player in the central nervous system, mediating excitatory synaptic transmission and playing a fundamental role in synaptic plasticity, learning, and memory.[1][2][3] Dysfunction of NMDA receptors has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, Alzheimer's disease, and Parkinson's disease, making them a key target for therapeutic intervention.[1][2][4] This has spurred the development of various modulators targeting the NMDA receptor. Among these, dihydropyrrolo[1,2-a]pyrazines have emerged as a promising class of selective positive allosteric modulators (PAMs), particularly for GluN2C- and GluN2D-containing NMDA receptors.[1][2][5][6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with dihydropyrrolo[1,2-a]pyrazines as NMDA receptor modulators. We will delve into the synthesis, characterization, and application of these compounds, offering field-proven insights and step-by-step methodologies to facilitate your research.
The Dihydropyrrolo[1,2-a]pyrazine Scaffold: A New Frontier in NMDA Receptor Modulation
The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core represents a significant advancement in the development of selective NMDA receptor modulators.[1] A notable example is the prototype compound, R-(+)-EU-1180–453, which demonstrates improved potency, aqueous solubility, and lipophilic efficiency compared to earlier-generation modulators.[1][2][5][6] These second-generation compounds are invaluable tools for the in vitro and in vivo investigation of GluN2C- and GluN2D-containing NMDA receptors.[1][2][5][6]
Mechanism of Action: Positive Allosteric Modulation
Dihydropyrrolo[1,2-a]pyrazines act as positive allosteric modulators (PAMs) of the NMDA receptor. This means they bind to a site on the receptor distinct from the agonist binding sites for glutamate and glycine. By doing so, they enhance the receptor's response to the binding of these agonists. For instance, R-(+)-EU-1180–453 has been shown to increase the potency of glutamate and the maximal response to agonist concentrations.[1][5]
Below is a diagram illustrating the NMDA receptor signaling pathway and the site of action for PAMs.
Caption: NMDA receptor activation and positive allosteric modulation.
Synthesis of Dihydropyrrolo[1,2-a]pyrazines
The synthesis of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core can be achieved through various synthetic routes.[7][8] A common strategy involves the cyclization of a pyrrole-containing precursor.[1][7] The following is a generalized protocol based on reported syntheses.[1]
Protocol: General Synthesis of the Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Core
Materials:
-
Appropriately substituted pyrrole starting material
-
Chloroacetyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Sodium borohydride
-
Phosphorus oxychloride
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acylation of the Pyrrole:
-
Dissolve the pyrrole starting material in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add triethylamine (or another suitable base) to the solution.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting α-chloroamide intermediate by column chromatography.
-
-
Cyclization and Reduction:
-
Dissolve the purified α-chloroamide in a suitable solvent like acetonitrile.
-
Add phosphorus oxychloride and heat the reaction mixture (e.g., reflux) to facilitate cyclization.
-
After cooling, carefully add a reducing agent such as sodium borohydride in a protic solvent like methanol.
-
Stir the reaction until the reduction is complete.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final dihydropyrrolo[1,2-a]pyrazin-3(4H)-one product by column chromatography.
-
Note: This is a generalized procedure. The specific reaction conditions, including solvents, temperatures, and reaction times, will need to be optimized for different substituted analogs. For a more detailed synthetic scheme, refer to the supplementary information of the primary literature.[1]
In Vitro Characterization of Dihydropyrrolo[1,2-a]pyrazine Modulators
A thorough in vitro characterization is essential to determine the potency, efficacy, and selectivity of novel dihydropyrrolo[1,2-a]pyrazine modulators. The following are key experimental protocols.
NMDA Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For NMDA receptors, a common approach is to use a radiolabeled channel blocker like MK-801.[9][10]
Protocol: MK-801 Radioligand Binding Assay
Materials:
-
Rat brain membrane preparations (or cell lines expressing specific NMDA receptor subtypes)
-
MK-801
-
Test dihydropyrrolo[1,2-a]pyrazine compound
-
Glutamate and glycine (co-agonists)
-
Assay buffer (e.g., Tris-HCl)
-
Non-specific binding control (e.g., a high concentration of unlabeled MK-801)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain or from cells expressing the NMDA receptor subtypes of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, MK-801, glutamate, and glycine in the assay buffer.
-
Compound Addition: Add varying concentrations of the test dihydropyrrolo[1,2-a]pyrazine compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the specific binding as a function of the compound concentration.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of modulators on ion channels like the NMDA receptor.[11][12][13][14][15] This technique allows for the direct measurement of ion currents through the receptor in response to agonist application, both in the absence and presence of the modulator.
Protocol: Whole-Cell Patch-Clamp Recording
Materials:
-
Cells expressing the NMDA receptor subtype of interest (e.g., HEK293 cells or primary neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal (pipette) solution and external (bath) solution
-
Glutamate and glycine
-
Test dihydropyrrolo[1,2-a]pyrazine compound
-
Data acquisition and analysis software
Procedure:
-
Cell Culture: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application: Apply a solution containing glutamate and glycine to elicit an NMDA receptor-mediated current.
-
Modulator Application: Co-apply the test dihydropyrrolo[1,2-a]pyrazine compound with the agonists and record the change in the current amplitude.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of the modulator. Construct a concentration-response curve to determine the EC₅₀ and maximal potentiation.
The following diagram illustrates the typical workflow for electrophysiological characterization.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
High-Throughput Screening: Calcium Flux Assays
For screening larger compound libraries, calcium flux assays provide a higher throughput alternative to electrophysiology.[16][17] These assays utilize a calcium-sensitive fluorescent dye to measure the influx of calcium through the NMDA receptor channel upon activation.
Protocol: Calcium Flux Assay
Materials:
-
Cells expressing the NMDA receptor subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Glutamate and glycine
-
Test dihydropyrrolo[1,2-a]pyrazine compounds
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add the test compounds to the wells.
-
Agonist Stimulation: Add a solution of glutamate and glycine to stimulate the NMDA receptors.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Quantify the increase in fluorescence as a measure of calcium influx and determine the effect of the test compounds.
In Vivo Characterization
While in vitro assays are crucial for initial characterization, in vivo studies are necessary to assess the pharmacokinetic properties, brain penetration, and behavioral effects of dihydropyrrolo[1,2-a]pyrazine modulators.
Key In Vivo Models:
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This involves administering the compound to animals (e.g., mice or rats) and measuring its concentration in plasma and brain tissue over time.
-
Behavioral Models: Depending on the therapeutic indication, various behavioral models can be used to assess the efficacy of the modulator. For example, models of schizophrenia, depression, or cognitive impairment can be employed.[18]
-
Receptor Occupancy Studies: These studies determine the extent to which the compound binds to its target receptor in the brain at a given dose. This can be done using techniques like ex vivo autoradiography.
Data Presentation and Structure-Activity Relationships (SAR)
Systematic modification of the dihydropyrrolo[1,2-a]pyrazine scaffold and evaluation of the resulting analogs allows for the elucidation of structure-activity relationships (SAR).[3] This information is critical for optimizing the potency, selectivity, and drug-like properties of the lead compounds.
Table 1: Example Data Summary for Dihydropyrrolo[1,2-a]pyrazine Analogs
| Compound ID | R¹ Group | R² Group | GluN2C EC₅₀ (µM) | GluN2C Max Potentiation (%) | GluN2D EC₅₀ (µM) | GluN2D Max Potentiation (%) |
| EU-1180-453 | H | 4-MeO-Ph | 1.2 | 450 | 3.2 | 350 |
| Analog 1 | Me | 4-MeO-Ph | 2.5 | 400 | 5.1 | 320 |
| Analog 2 | H | 4-Cl-Ph | 0.8 | 500 | 2.1 | 400 |
Conclusion
Dihydropyrrolo[1,2-a]pyrazines represent a promising class of selective positive allosteric modulators of NMDA receptors, with the potential to lead to novel therapeutics for a variety of CNS disorders. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro, and in vivo characterization of these compounds. By understanding the underlying principles and employing rigorous experimental methodologies, researchers can effectively explore the therapeutic potential of this exciting class of molecules.
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. [Link]
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. [Link]
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Epplin, M. P., et al. (2020). The Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. ResearchGate. [Link]
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- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. A Network Model of the Modulation of γ Oscillations by NMDA Receptors in Cerebral Cortex | eNeuro [eneuro.org]
Application Note: A Guide to the Pictet-Spengler Type Reaction for Pyrrolo[1,2-a]pyrazine Synthesis
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and pharmaceutical agents. Its synthesis has been a subject of extensive research, with a focus on developing efficient and versatile methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Pictet-Spengler type reaction for the construction of this important bicyclic system. We will delve into the core mechanistic principles, outline critical parameters for experimental design, provide a detailed step-by-step protocol, and offer insights into troubleshooting and optimization. This guide is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Significance of Pyrrolo[1,2-a]pyrazines and the Pictet-Spengler Reaction
The fusion of pyrrole and pyrazine rings creates the pyrrolo[1,2-a]pyrazine core, a structure associated with a wide array of biological activities, including anti-inflammatory, antimalarial, and enzyme inhibitory properties.[1][2][3] The development of synthetic routes to access this scaffold is therefore of high interest in medicinal chemistry.
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry.[4][5] In its classic form, it involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure to form systems like tetrahydroisoquinolines and tetrahydro-β-carbolines.[5] The driving force is the formation of a highly electrophilic iminium ion that is readily attacked by the electron-rich aryl group.[4]
For the synthesis of pyrrolo[1,2-a]pyrazines, a modified, intramolecular version of this reaction is employed. Here, the pyrrole ring serves as the requisite nucleophilic "aryl" component.[4] The reaction proceeds via an intramolecular cyclization of a suitably functionalized pyrrole precursor, which already contains the pyrazine ring atoms in an acyclic side chain. This approach provides a powerful and convergent strategy to construct the fused bicyclic system.
Mechanistic Principles: A Pictet-Spengler Type Cyclization
The synthesis of a pyrrolo[1,2-a]pyrazine core via this methodology relies on a tandem reaction sequence that is mechanistically analogous to the classical Pictet-Spengler reaction. The key is the formation of a reactive electrophilic intermediate that undergoes intramolecular cyclization.
The process can be broken down into three fundamental steps:
-
Imine/Iminium Ion Formation: The reaction is initiated by the condensation of a primary amine on the pyrrole side chain with a carbonyl group (often a ketone) within the same molecule. Under acidic conditions, the resulting carbinolamine readily dehydrates to form a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as the nucleophile. The C2 position of the pyrrole attacks the electrophilic iminium carbon, forming a new carbon-carbon bond and closing the six-membered pyrazine ring. This step is typically the driving force of the reaction.[4][6]
-
Deprotonation/Rearomatization: The resulting cationic intermediate is then deprotonated to restore the aromaticity of the pyrrole ring, yielding the final, stable dihydropyrrolo[1,2-a]pyrazine product.
The overall mechanism is depicted below:
Caption: General mechanism of the intramolecular Pictet-Spengler type reaction.
Experimental Design & Key Parameter Selection
The success of the synthesis hinges on the careful selection of the starting materials, catalyst, and reaction conditions.
Substrate Design
The key is a linear precursor that contains both the nucleophilic pyrrole and the side chain that will form the pyrazine ring. A common and effective strategy involves starting with a 1-(pyrrol-2-yl)ethanamine derivative which is then acylated or alkylated to introduce the carbonyl component. For example, an N-acylated precursor like N-(1-(1H-pyrrol-2-yl)ethyl)acetamide can be used, where the cyclization is then promoted. A more direct approach involves a precursor like a 2-(2-aminopropyl)-1H-pyrrole which reacts with a dicarbonyl compound. The most straightforward precursor contains both the amine and ketone functionalities in the same molecule, primed for intramolecular cyclization.
Catalyst and Reagent Selection
The choice of catalyst is critical for activating the carbonyl group and promoting the cyclization cascade.
| Catalyst Type | Examples | Role & Rationale | Key Considerations |
| Brønsted Acids | Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (TsOH), HCl | Protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the formation of the key iminium ion intermediate.[5] | Strong acids can sometimes lead to decomposition of acid-sensitive pyrroles.[7] Stoichiometric or catalytic amounts may be required. |
| Lewis Acids | AlCl₃, BF₃·OEt₂, AuCl₃, AgOTf | Coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. Can often promote the reaction under milder conditions than Brønsted acids.[4][8][9] | Requires anhydrous conditions. The choice of Lewis acid can influence selectivity and yield. |
| Dehydrating Agents | Molecular Sieves (3Å or 4Å), Dean-Stark Apparatus | Removes water generated during imine formation, shifting the equilibrium towards the iminium ion and preventing hydrolysis. | Essential for driving the reaction to completion, especially with less reactive substrates. |
Reaction Conditions
-
Solvent: The choice of solvent is crucial. Aprotic solvents like toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are commonly used as they do not interfere with the acidic catalysts. Toluene is particularly advantageous when a Dean-Stark trap is used for water removal.
-
Temperature: These cyclizations often require heating to overcome the activation energy for both iminium formation and the ring-closing step. Temperatures typically range from room temperature to the reflux temperature of the solvent (e.g., ~110 °C for toluene).
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material and to check for the formation of side products.
Detailed Experimental Protocol
This section provides a representative, two-step protocol for the synthesis of a substituted dihydropyrrolo[1,2-a]pyrazine, starting from commercially available materials.
Workflow Overview
Caption: Overall workflow from precursor synthesis to final product characterization.
Part A: Synthesis of Precursor: N-(2-oxopropyl)pyrrole-2-carboxamide
Materials:
-
Pyrrole-2-carboxamide (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Bromoacetone (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexane, Saturated aq. NH₄Cl, Brine
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrrole-2-carboxamide (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add bromoacetone (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20-60% ethyl acetate in hexane) to yield the pure precursor.
Part B: Pictet-Spengler Type Cyclization to form 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-4-one
Materials:
-
N-(2-oxopropyl)pyrrole-2-carboxamide (1.0 eq)
-
Ammonium acetate (NH₄OAc, 5.0 eq)
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Saturated aq. NaHCO₃, Dichloromethane (DCM), Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the precursor N-(2-oxopropyl)pyrrole-2-carboxamide (1.0 eq) and ammonium acetate (5.0 eq).
-
Add glacial acetic acid to serve as both the solvent and the acid catalyst (approx. 0.1 M concentration).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the acidic solution into a beaker containing ice and slowly neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Transfer the neutralized mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% methanol in DCM) to afford the pure pyrrolo[1,2-a]pyrazine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete imine/iminium formation. 2. Catalyst is inactive or insufficient. 3. Pyrrole ring is insufficiently nucleophilic. | 1. Add a dehydrating agent (e.g., molecular sieves). Use a Dean-Stark trap with toluene as a solvent. 2. Increase catalyst loading or switch to a stronger Lewis acid (e.g., BF₃·OEt₂). 3. If applicable, add an electron-donating group to the pyrrole ring. |
| Decomposition of Starting Material | 1. Pyrrole ring is sensitive to the strong acid used. 2. Reaction temperature is too high. | 1. Use a milder Brønsted acid (e.g., pyridinium p-toluenesulfonate, PPTS) or switch to a Lewis acid catalyst. 2. Run the reaction at a lower temperature for a longer period. |
| Formation of Multiple Side Products | 1. Intermolecular side reactions. 2. Undesired rearrangement or polymerization. | 1. Run the reaction at a higher dilution to favor the intramolecular cyclization. 2. Lower the reaction temperature and carefully monitor for the desired product, stopping the reaction before significant side product formation. |
| Incomplete Conversion | 1. Reaction has not reached equilibrium or is kinetically slow. 2. Water from the reaction is hydrolyzing the iminium intermediate. | 1. Increase reaction time or temperature. 2. Ensure rigorous anhydrous conditions and add a dehydrating agent. |
Conclusion
The Pictet-Spengler type reaction represents a robust and highly effective strategy for the synthesis of the valuable pyrrolo[1,2-a]pyrazine core. By understanding the underlying mechanism and carefully controlling key parameters such as substrate design, catalyst selection, and reaction conditions, researchers can efficiently construct these complex heterocyclic systems. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this reaction in drug discovery and organic synthesis programs.
References
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
ACS Publications. (1993). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Available at: [Link]
-
ACS Publications. (2025). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. Available at: [Link]
-
National Institutes of Health. (2016). Rearrangement of pyrrolo[1,2-d][10][11][12]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Available at: [Link]
-
ACS Publications. (2012). Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. Available at: [Link]
-
Semantic Scholar. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Available at: [Link]
-
Semantic Scholar. (2013). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Available at: [Link]
-
ResearchGate. (2014). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. Available at: [Link]
-
ACS Publications. (2024). Ir-Catalyzed Asymmetric Hydrogenation of N-Fused Heteroarenes with High Nitrogen Density: An Access to Chiral 2,5-Disubstituted 5,6-Dihydropyrrolo[1,2-a][4][10][12]triazolo[5,1-c]pyrazines. Available at: [Link]
-
Organic Reactions. Enantioselective Pictet-Spengler Reactions. Available at: [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
Royal Society of Chemistry. (2021). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Available at: [Link]
-
National Institutes of Health. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]
-
National Institutes of Health. (2012). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]
-
National Institutes of Health. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Available at: [Link]
-
ACS Publications. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Available at: [Link]
Sources
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Troubleshooting & Optimization
"common side reactions in dihydropyrrolo[1,2-a]pyrazine synthesis"
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of dihydropyrrolo[1,2-a]pyrazines. This scaffold is a cornerstone in many bioactive natural products and pharmaceutical candidates, making its efficient synthesis critical.[1][2] However, its construction is often plagued by competing reaction pathways that can lead to frustrating side products and low yields.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues encountered during synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve current problems but also anticipate and prevent future ones.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the key variables in dihydropyrrolo[1,2-a]pyrazine synthesis.
Q1: What are the principal synthetic strategies for constructing the dihydropyrrolo[1,2-a]pyrazine core?
A1: The assembly of this bicyclic system is versatile, but most approaches can be categorized into four main groups[1][2]:
-
Fusing a Pyrazinone Ring onto a Pyrrole: This is the most common and widely studied method. It typically starts with a substituted pyrrole, such as a 1H-pyrrole-2-carboxamide, which bears an electrophilic side chain. An intramolecular cyclization, often an aza-Michael addition or a substitution reaction, then forms the second ring.[1][3]
-
Fusing a Pyrrole Ring onto a Pyrazinone: In this less common strategy, the pyrazinone or diketopiperazine core is pre-formed, and the pyrrole ring is constructed onto it, for example, through an aldol condensation followed by a cyclization/dehydration sequence.[4]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi or Castagnoli–Cushman reaction can assemble the core in a single pot from three or more starting materials, offering high efficiency and diversity.[1]
-
Miscellaneous Reactions: This category includes unique cascade reactions, pyrrolidine oxidations, and other specialized methods often developed for the total synthesis of specific natural products.[1]
Q2: My protocol mentions a specific palladium catalyst. How critical is the choice of catalyst and ligands to avoid side reactions?
A2: The choice of catalyst is absolutely critical and can be the determining factor between obtaining your desired product and a rearranged isomer. A classic example is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide.[1][3] Different palladium sources and ligand combinations can completely alter the reaction pathway. For instance:
-
Using palladium acetate (Pd(OAc)2) with sodium acetate and tetrabutylammonium chloride (Bu4NCl) can favor the formation of the desired exocyclic double bond.
-
Conversely, using a catalyst like bis(acetonitrile)dichloropalladium(II) (PdCl2(CH3CN)2) in the presence of an oxidant like benzoquinone can lead to a different regioisomer.[1][3]
This divergence occurs because the catalyst and its ligand sphere influence the mechanism of the cyclization, whether it proceeds through a Wacker-type oxidation, an aminopalladation, or another pathway. Always treat the specified catalyst system as a non-negotiable parameter unless you are intentionally exploring alternative mechanistic pathways.
Q3: What is the general role of acidic versus basic conditions in the key cyclization step?
A3: Both acids and bases are commonly used to catalyze the final ring-closing step, and their function is to modulate the reactivity of the nucleophile and the electrophile.
-
Basic Conditions (e.g., K2CO3, NaH, DIPEA): Bases are used to deprotonate the pyrrole nitrogen (or an amide N-H), significantly increasing its nucleophilicity. This enhanced nucleophile can then attack an electrophilic center, such as an alkene in an aza-Michael addition or an alkyl halide in a substitution reaction.[1][3] However, using a base that is too strong or a temperature that is too high can lead to decomposition, especially if the substrate is sensitive.[3]
-
Acidic Conditions (e.g., TFA, CSA, SiO2): Brønsted or Lewis acids are used to activate the electrophile. For example, an acid can protonate an enone or a hemiaminal, making it more susceptible to nucleophilic attack by the (less nucleophilic) neutral pyrrole nitrogen.[1][3][4] This approach is common in bioinspired syntheses, mimicking enzymatic protonation.[3]
Section 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section is formatted to address specific problems you might observe in the lab.
Problem 1: My reaction is stalling. I see mostly starting material on the TLC plate even after extended reaction times.
-
Plausible Side Reaction: No side reaction, but a failure of the key bond-forming event (intramolecular cyclization).
-
Mechanistic Insight: This issue almost always points to a mismatch in reactivity. The nucleophilicity of the pyrrole nitrogen is insufficient to attack the electrophilic partner, or the electrophile itself is not sufficiently activated. In aza-Michael type cyclizations, for example, if the pyrrole ring is substituted with electron-withdrawing groups, its nitrogen becomes less nucleophilic and may not react under standard conditions. This was observed in the synthesis of (-)-agelastatin A, where a non-brominated pyrrole failed to cyclize while the brominated (and thus more acidic/less nucleophilic N-H, but with an activated system) version did, but required a specific base.[1][3]
-
Proposed Solutions:
-
Increase Nucleophilicity: If using basic conditions, switch to a stronger base (e.g., from K2CO3 to NaH) to ensure complete deprotonation of the pyrrole nitrogen. Be cautious of substrate stability with stronger bases.
-
Increase Electrophilicity: If using neutral or basic conditions, consider adding a Lewis acid (e.g., MgCl2, Sc(OTf)3) or switching to a Brønsted acid-catalyzed reaction (e.g., CSA in toluene) to activate the electrophilic component.[1][4]
-
Increase Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. Monitor carefully for decomposition.
-
Problem 2: My yield is low, and I've isolated an unexpected isomer that has the same mass as my product.
-
Plausible Side Reaction: Catalyst- or condition-dependent rearrangement.
-
Mechanistic Insight: As discussed in FAQ Q2, this is a hallmark of reactions with multiple competing mechanistic pathways. The palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide is the canonical example. Depending on the palladium source, ligands, and additives, the cyclization can proceed via different intermediates, leading to regioisomers of the final product.[1][3]
Caption: Catalyst-dependent reaction pathways.
-
Proposed Solutions:
-
Verify Catalyst System: Double-check that you are using the precise catalyst, ligands, solvent, and temperature reported in the literature for your desired outcome.
-
Control Additives: Pay close attention to additives like oxidants (benzoquinone) or salts (Bu4NCl), as they play a crucial mechanistic role.
-
Perform Control Experiments: If the problem persists, run small-scale experiments varying one component at a time (e.g., change the palladium source) to identify the root cause.
-
Table 1: Influence of Reaction Conditions on Cyclization Product
| Starting Material | Catalyst System | Conditions | Major Product | Reference |
| N-allyl pyrrole-2-carboxamide | Pd(OAc)2, NaOAc, Bu4NCl | DMSO, 120 °C | Pyrrolo[1,2-a]pyrazine (Desired) | [1][3] |
| N-allyl pyrrole-2-carboxamide | PdCl2(CH3CN)2, Benzoquinone | DMF/THF, 100 °C | Isomeric Byproduct | [1][3] |
Problem 3: My product seems to be degrading on the column or during workup, and I'm isolating an aromatic byproduct.
-
Plausible Side Reaction: Oxidation of the dihydropyrazine ring to the fully aromatic pyrrolo[1,2-a]pyrazine, or elimination of substituents.
-
Mechanistic Insight: The dihydropyrazine ring can be susceptible to oxidation, especially if heated in the presence of air or residual oxidants. The thermodynamic driving force is the formation of a stable, flat, aromatic system. A similar outcome can occur through the elimination of a leaving group. For example, studies on 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines showed that treatment with nucleophiles or base can lead to the formal elimination of hydrogen fluoride (HF), resulting in an aromatized product.[5]
-
Proposed Solutions:
-
Inert Atmosphere: Run the reaction and perform the workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed via sparging with N2/Ar or freeze-pump-thaw cycles.
-
Mild Workup: Avoid unnecessarily harsh acidic or basic washes. Use milder purification techniques if possible (e.g., flash chromatography on deactivated silica gel).
-
Temperature Control: Avoid prolonged heating during the reaction and rotary evaporation.
-
Section 3: Experimental Protocol: A Representative Synthesis with Troubleshooting Notes
This protocol for a Gold-Catalyzed Cyclization to form a dihydropyrrolo[1,2-a]pyrazine-1,4-dione is adapted from a literature procedure and includes notes from a Senior Application Scientist to highlight critical control points.[4]
Objective: Synthesis of 2-Acetyl-6-butyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione
Caption: Gold-catalyzed cyclization workflow.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldol condensation product (e.g., 10b from literature, 0.050 g, 0.200 mmol).[4]
-
Scientist's Note: Moisture can deactivate the catalyst and lead to side reactions. Ensuring all glassware is scrupulously dry is the first step to a successful reaction.
-
-
Solvent Addition: Add dry, degassed toluene (5 mL) via syringe. Stir the mixture until the starting material is fully dissolved.
-
Scientist's Note: Using degassed solvent is crucial to prevent oxidation of the product or catalyst, which could lead to the aromatic side products discussed in Problem 3.
-
-
Catalyst Addition: In one lot, add the gold catalyst Au(PPh3)Cl (0.0050 g, 0.010 mmol) and the silver co-catalyst AgBF4 (0.0029 g, 0.015 mmol).[4] The flask should be under a positive pressure of Nitrogen.
-
Scientist's Note: The silver salt acts as a halide scavenger, generating the active cationic gold catalyst in situ. The ratio of these components is critical; deviations can lead to an inactive catalyst and an incomplete reaction (Problem 1).
-
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 2.5 hours under a Nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexane).
-
Scientist's Note: Do not overheat or extend the reaction time unnecessarily. Prolonged heating can promote decomposition or the formation of aromatized byproducts.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Scientist's Note: Some dihydropyrrolopyrazinone products can have moderate polarity. Ensure you are using an appropriate extraction solvent to achieve good phase separation and recovery.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final compound.
By carefully controlling these parameters, you can significantly improve the outcome of your synthesis and minimize the formation of common side products.
References
-
De la Torre, A., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3388. [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.com. [Link]
-
Gálvez, E., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655-4665. [Link]
-
Volgraf, M., et al. (2019). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 62(17), 7793-7817. [Link]
-
Terenin, V. I., et al. (2002). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. Chemistry of Heterocyclic Compounds, 38(1), 78-85. [Link]
-
Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. [Link]
-
Matsumoto, K., & Kurata, H. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University Repository. [Link]
-
Adams, A., et al. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2799-2806. [Link]
-
Ghorbani-Vaghei, R., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9806-9816. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropyrrolo[1,2-a]Pyrazinones | Encyclopedia MDPI [encyclopedia.pub]
- 4. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The information provided herein is based on established synthetic methodologies for analogous dihydropyrrolo[1,2-a]pyrazine systems and aims to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing the 3,4-dihydropyrrolo[1,2-a]pyrazine core?
A1: The most prevalent and versatile method for constructing the dihydropyrrolo[1,2-a]pyrazine scaffold is through a Pictet-Spengler-type cyclization or related condensation and cyclization strategies.[1][2][3][4][5] This typically involves the reaction of a pyrrole-containing starting material with a suitable dielectrophile or a component that can form a reactive iminium intermediate. Multicomponent reactions have also been employed to generate diversity in the pyrrolopyrazinone core, which can be a precursor to the desired dihydropyrrolo[1,2-a]pyrazine.[6]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: A logical and commonly employed approach would involve the condensation of 2-acetyl-1-(2-aminoethyl)pyrrole with a methylating agent or a related strategy. Another feasible route is the reaction of a 2-methylpyrrole derivative with a protected aminoacetaldehyde, followed by cyclization and methylation. The choice of starting materials will significantly influence the overall yield and purity of the final product.
Q3: What are the critical parameters to control for maximizing the yield?
A3: The critical parameters for optimizing the yield of this compound synthesis include:
-
Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition of intermediates.
-
Catalyst Choice and Loading: For acid-catalyzed reactions like the Pictet-Spengler cyclization, the choice of acid (e.g., TFA, CSA, p-DBSA) and its concentration can significantly impact the reaction rate and yield.[4]
-
Solvent Selection: The polarity and boiling point of the solvent can influence the solubility of reactants and the stability of intermediates.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation and minimizing byproduct generation.
-
Purity of Starting Materials: The purity of the initial reactants is paramount to achieving high yields and simplifying purification.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Iminium Ion Formation | * Increase the acidity of the reaction medium by using a stronger acid catalyst (e.g., trifluoroacetic acid) or increasing the catalyst loading. * Ensure the reaction is anhydrous, as water can hydrolyze the iminium intermediate. | The Pictet-Spengler reaction and similar cyclizations proceed through an electrophilic iminium ion intermediate. The formation of this intermediate is often the rate-determining step and is acid-catalyzed. |
| Decomposition of Starting Materials or Intermediates | * Lower the reaction temperature. * Consider a stepwise approach where the initial condensation is performed at a lower temperature before proceeding to the cyclization step at a higher temperature. | Pyrrole-containing compounds and their derivatives can be sensitive to strong acids and high temperatures, leading to polymerization or other side reactions. |
| Incorrect Starting Materials | * Verify the identity and purity of your starting materials using analytical techniques such as NMR and mass spectrometry. | The presence of impurities or the use of incorrect starting materials will inevitably lead to low or no yield of the desired product. |
Issue 2: Formation of Multiple Products and Purification Challenges
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions | * Optimize the reaction temperature and time to favor the formation of the desired product. * Use a milder catalyst or reduce the catalyst loading. * Consider the use of protecting groups for reactive functionalities on the starting materials. | Common side reactions include over-alkylation, polymerization of the pyrrole ring, and the formation of constitutional isomers. Careful control of reaction conditions can minimize these undesired pathways. |
| Incomplete Cyclization | * Increase the reaction time or temperature. * Use a more efficient catalyst to drive the cyclization to completion. | The intermediate formed after the initial condensation may be stable under the reaction conditions, requiring more forcing conditions to cyclize. |
| Oxidation of the Dihydropyrazine Ring | * Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). * Use degassed solvents. | The dihydropyrazine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrazine derivative. |
Experimental Protocols
Proposed Synthesis of this compound via Pictet-Spengler Type Reaction
This protocol is a general guideline based on similar syntheses reported in the literature.[2][3] Optimization will likely be required.
Step 1: Synthesis of the Precursor Imine
-
To a solution of 2-methyl-1H-pyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a solution of aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the imine by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization to form the Dihydropyrrolopyrazine Core
-
Dissolve the crude imine from Step 1 in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Add a Lewis acid or a stronger Brønsted acid (e.g., trifluoroacetic acid, 1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a base.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine.
Step 3: Methylation at the 1-position
-
To a solution of the 6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield this compound.
Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of related dihydropyrrolo[1,2-a]pyrazine derivatives, which can serve as a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Dichloromethane | Room Temp | 2 | 70 | [2][3] |
| p-DBSA | Ethanol | Room Temp | - | Good | [4] |
| Au(PPh₃)Cl / AgBF₄ | Toluene | 110 | 2.5 | - | [7] |
| CSA | Toluene | 110 | 2 | - | [7] |
Visualizing the Synthesis and Troubleshooting
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Troubleshooting Logic Flow
Sources
- 1. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrrolo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the purification of pyrrolo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. The unique structural features of the pyrrolo[1,2-a]pyrazine scaffold, while imparting valuable biological activities, can also present significant purification challenges.[1][2][3] This resource provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Troubleshooting Guides: A Problem-Solution Approach
This section is structured to provide direct answers to common and complex purification problems. Each issue is analyzed from a mechanistic standpoint, offering not just a solution, but an understanding of the underlying chemical principles.
Issue 1: Co-elution of Starting Materials or Key Intermediates with the Final Product
Question: I'm observing persistent co-elution of my starting materials (e.g., substituted pyrroles, α-haloketones) or a key intermediate with my target pyrrolo[1,2-a]pyrazine derivative during column chromatography. How can I improve the separation?
Answer: This is a frequent challenge, often stemming from similarities in polarity between the product and unreacted starting materials or stable intermediates. Here’s a systematic approach to troubleshoot this:
-
Re-evaluate Your Solvent System: A simple isocratic or gradient elution may not be sufficient.
-
Introduce a "Kicker" Solvent: If you are using a standard hexane/ethyl acetate or dichloromethane/methanol system, consider adding a small percentage (0.5-2%) of a more polar solvent like isopropanol or acetonitrile. This can subtly alter the selectivity of the separation by introducing different intermolecular interactions (e.g., hydrogen bonding) with the stationary phase.
-
Employ a Ternary Gradient: A three-solvent system can provide a more nuanced polarity range. For example, a gradient of hexane, ethyl acetate, and acetone can sometimes resolve compounds that are inseparable in a two-solvent system.
-
-
Consider Alternative Stationary Phases:
-
Amine-Functionalized Silica: If your starting material is acidic and your product is basic, or vice-versa, an amine-functionalized silica gel can be highly effective. The amine groups on the silica will interact more strongly with acidic compounds, retaining them longer on the column.
-
Alumina (Basic or Neutral): For compounds that are sensitive to the acidic nature of silica gel, switching to alumina can be beneficial. Basic alumina is particularly useful for separating acidic impurities from a more neutral or basic product.
-
-
Protocol: Flash Chromatography with a Modified Mobile Phase
-
Dry-Load the Crude Mixture: Adsorb your crude product onto a small amount of silica gel. This often provides better resolution than wet-loading.
-
Initial Elution: Begin with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) to elute non-polar impurities.
-
Shallow Gradient: Gradually increase the polarity. A slow, shallow gradient is often key to separating closely eluting compounds.
-
Introduce a Third Solvent: If co-elution persists, hold the gradient at the point where your compounds of interest are eluting and introduce a third solvent (e.g., 1% isopropanol in your mobile phase) to enhance separation.
-
Issue 2: Separation of Regioisomers
Question: My reaction has produced a mixture of regioisomers of a substituted pyrrolo[1,2-a]pyrazine, and they are proving very difficult to separate by standard flash chromatography. What are my options?
Answer: The separation of regioisomers is a classic purification challenge due to their often-identical molecular weights and very similar polarities. When standard chromatography fails, more advanced techniques are necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating challenging isomer pairs.[4]
-
Column Selection: A C18 column is a good starting point for many pyrrolo[1,2-a]pyrazine derivatives. For more polar isomers, a phenyl-hexyl or cyano-propyl column may offer better selectivity.
-
Mobile Phase Optimization: Begin with a simple water/acetonitrile or water/methanol gradient. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base (e.g., 0.1% diethylamine) can significantly improve peak shape and resolution by protonating or deprotonating the isomers, respectively.
-
-
Fractional Recrystallization: This classical technique can be surprisingly effective if the isomers have different crystallization properties.[4]
-
Solvent Screening: The key is to find a solvent or solvent pair in which one isomer is significantly less soluble than the other. Screen a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
Procedure: Dissolve the isomeric mixture in a minimal amount of hot solvent. Allow the solution to cool slowly. The less soluble isomer should crystallize out first. Filter the crystals and analyze the mother liquor and the crystals by TLC or LC-MS to assess the degree of separation. Multiple recrystallization steps may be necessary.
-
Issue 3: Product Degradation During Purification
Question: I'm observing decomposition of my pyrrolo[1,2-a]pyrazine derivative during silica gel column chromatography. What is causing this and how can I prevent it?
Answer: The pyrrolo[1,2-a]pyrazine core can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to degradation, especially for derivatives with acid-labile functional groups.[4]
-
Deactivate the Silica Gel: Before running your column, flush it with your initial, non-polar mobile phase containing a small amount of a non-polar amine, such as triethylamine (typically 0.5-1%).[4] This will neutralize the acidic sites on the silica gel, preventing degradation of your compound.
-
Temperature Control: Avoid excessive heat when removing solvents under reduced pressure. Use a water bath at a moderate temperature (30-40 °C).[4]
-
Light and Air Sensitivity: Some heterocyclic compounds are sensitive to light and air.[4]
-
Protect your sample from light by wrapping flasks and vials in aluminum foil.
-
If you suspect air sensitivity, conduct purification steps under an inert atmosphere of nitrogen or argon.
-
Issue 4: Chiral Separation of Enantiomers
Question: I have synthesized a chiral pyrrolo[1,2-a]pyrazine derivative as a racemic mixture. What is the best approach for separating the enantiomers?
Answer: The separation of enantiomers requires a chiral environment. Chiral HPLC is the most common and effective method.
-
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. For heterocyclic compounds like pyrrolo[1,2-a]pyrazines, polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often a good starting point. Macrocyclic glycopeptide selectors can also be effective.[5]
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving enantioseparation.
-
Normal Phase: Heptane/isopropanol or heptane/ethanol are common mobile phases.
-
Polar Organic Mode: Acetonitrile or methanol, often with additives like acetic acid or triethylamine.
-
Reversed Phase: Water/acetonitrile or water/methanol, typically with a buffer.
-
-
Method Development Strategy:
-
Screen Multiple CSPs: Test your racemic mixture on a few different types of chiral columns.
-
Optimize the Mobile Phase: Once you have identified a CSP that shows some separation, optimize the mobile phase composition to improve the resolution. This may involve changing the alcohol modifier in normal phase or the organic solvent in reversed phase.
-
Consider Temperature: Temperature can also affect enantioseparation. Running the column at a lower temperature can sometimes improve resolution.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude pyrrolo[1,2-a]pyrazine derivatives?
A1: The most frequently reported and generally effective method is silica gel column chromatography.[4][6] The key to success is the careful selection of an appropriate solvent system. A good starting point is often a gradient of hexane and ethyl acetate or dichloromethane and methanol.
Q2: My pyrrolo[1,2-a]pyrazine derivative is highly polar and streaks on the silica gel column. What can I do?
A2: Streaking is often a sign of strong interaction with the stationary phase or poor solubility in the mobile phase.
-
Add a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your mobile phase can often improve peak shape.
-
Switch to a More Polar Stationary Phase: Consider using reversed-phase silica (C18) with a water/acetonitrile or water/methanol mobile phase.
-
Preparative TLC: For small quantities, preparative thin-layer chromatography (prep-TLC) can be a quick and effective way to purify highly polar compounds.
Q3: How can I confirm the purity of my final pyrrolo[1,2-a]pyrazine product?
A3: A combination of techniques is recommended to ensure the purity of your compound.
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): Run the sample in at least two different solvent systems to check for impurities.
-
High-Performance Liquid Chromatography (HPLC): This will give you a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives.[7]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Q4: Are there any specific safety precautions I should take when working with pyrrolo[1,2-a]pyrazine derivatives?
A4: As with any chemical research, standard laboratory safety practices should be followed. Some pyrrolo[1,2-a]pyrazine derivatives may have biological activity, so it is important to handle them with care.[2][3] Always consult the Safety Data Sheet (SDS) for any known hazards. It is good practice to assume that novel compounds may be harmful and to take appropriate precautions, such as wearing gloves, eye protection, and a lab coat.
III. Visualization of a General Purification Workflow
Below is a generalized workflow for the purification of a pyrrolo[1,2-a]pyrazine derivative, from the crude reaction mixture to the final, pure compound.
Caption: A typical workflow for the purification and analysis of pyrrolo[1,2-a]pyrazine derivatives.
IV. Summary of Key Purification Parameters
| Challenge | Primary Technique | Key Parameters to Optimize |
| Co-eluting Impurities | Flash Chromatography | Solvent system (ternary mixtures), stationary phase (e.g., amine-functionalized) |
| Regioisomer Separation | Preparative HPLC | Column type (C18, Phenyl-Hexyl), mobile phase additives (acid/base) |
| Product Degradation | Modified Flash Chromatography | Deactivation of silica with triethylamine, temperature control |
| Enantiomer Separation | Chiral HPLC | Chiral stationary phase selection, mobile phase mode (NP, RP, PO) |
V. References
-
BenchChem. (n.d.). Overcoming challenges in the purification of Pyrrolo[1,2-a]pyrazin-6-ylmethanol. Retrieved from
-
Wang, T., et al. (2011). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. Retrieved from
-
Manikandan, R., et al. (2017). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. Retrieved from
-
BenchChem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures. Retrieved from
-
Sivaperumal, P., et al. (2023). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. PubMed. Retrieved from
-
Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Retrieved from [Link]
-
Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 6. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine in DMSO
Welcome to the technical support guide for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine. As a key heterocyclic scaffold in discovery programs, understanding its behavior in solution is critical for generating reliable and reproducible data. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions during your experimental workflow.
Compound Profile: this compound
A foundational understanding of a compound's physicochemical properties is the first step in troubleshooting solubility. These parameters predict its behavior in different solvent systems.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | Relatively small, generally favoring solubility. |
| CAS Number | 89630-92-2 | For unique identification. |
| PubChem CID | 4424200[1] | Provides a link to comprehensive chemical data. |
| Calculated LogP | 1.1 | Indicates moderate lipophilicity; suggests good solubility in organic solvents like DMSO but potential for precipitation in highly aqueous solutions. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can limit interaction with protic solvents but is favorable for aprotic solvents like DMSO. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds, facilitating interaction with solvent molecules. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO at room temperature?
A: While DMSO is a powerful solvent, dissolution is a kinetic process.[2] Several factors could be at play:
-
Concentration: You may be attempting to create a stock solution above its solubility limit. For many small molecules, 10-30 mM is a common starting point for stock solutions, but ~10% to 20% of compounds in corporate collections can be insoluble at these concentrations.[3]
-
Compound Form: The compound may be in a highly stable, crystalline form which requires more energy to break the lattice structure. Amorphous solids are generally more soluble than crystalline ones.[3]
-
DMSO Quality: The presence of absorbed water in your DMSO can significantly decrease its solvating power for many organic compounds.[4]
Q2: My compound dissolved initially but precipitated out of the DMSO stock after a few hours or a freeze-thaw cycle. What happened?
A: This is a common issue related to the formation of a supersaturated solution that is not thermodynamically stable. Once a compound crystallizes from DMSO, it often forms a lower-energy, less soluble polymorph that is difficult to redissolve.[4] Freeze-thaw cycles can provide the energy needed to initiate this crystallization.[4] To avoid this, it is crucial to prepare stock solutions at a concentration known to be stable and to aliquot them into single-use volumes to prevent repeated temperature changes.[5]
Q3: Can I heat the solution to help dissolve the compound?
A: Gentle warming (e.g., to 37°C) can be an effective strategy to increase the rate of dissolution.[5] However, this must be done with caution. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at even lower temperatures.[6] Furthermore, excessive heat may degrade the compound itself. Always check the compound's stability data before applying heat.
Q4: My compound is soluble in 100% DMSO, but it crashes out when I add it to my aqueous cell culture media. How do I prevent this?
A: This is the most common solubility challenge. The dramatic change in solvent polarity from 100% DMSO to >99% aqueous media causes lipophilic compounds to precipitate. The solution is not to dilute the stock into a large volume of media directly. Instead, perform a serial dilution in 100% DMSO first to get closer to your final concentration.[3][7] Then, add a small aliquot of the diluted DMSO stock to your final assay media with vigorous mixing. This minimizes the time the compound spends in a transient, high-concentration aqueous environment.[3]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A: High concentrations of DMSO are toxic to most cell lines.[5] A general rule of thumb is to keep the final concentration of DMSO in your assay below 0.5% , and ideally at or below 0.1%.[5][8] It is imperative to include a vehicle control in your experiment—this is the same concentration of DMSO without your compound—to ensure that the observed effects are from your compound and not the solvent.[5]
Q6: How should I store my this compound DMSO stock solution?
A: For long-term stability, stock solutions in DMSO should be stored at -20°C or -80°C.[5][8] To prevent degradation from repeated freeze-thaw cycles and to minimize water absorption upon opening, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5]
Troubleshooting Guide: Step-by-Step Protocols
Problem: Initial Dissolution Failure in DMSO
If you are unable to get the compound into solution, follow this workflow.
Caption: Decision workflow for dissolving challenging compounds.
Experimental Protocol 1: Enhanced Dissolution Method
-
Preparation: Weigh the desired amount of this compound into a sterile, appropriately sized tube (e.g., a microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration.
-
Mechanical Agitation: Vortex the tube gently for 2-5 minutes. Avoid vigorous mixing, which can introduce air bubbles.[5][9]
-
Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[5] Sonication uses ultrasonic waves to break apart solute particles and accelerate dissolution.
-
Gentle Warming: If solids persist, move the tube to a 37°C water bath for 5-10 minutes, vortexing intermittently.[5] This provides thermal energy to overcome the solute's lattice energy.
-
Final Assessment: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Once fully dissolved, immediately aliquot the stock solution into single-use volumes and store at -80°C.[8]
Problem: Precipitation Upon Dilution into Aqueous Media
This is the most frequent failure point in biological assays. The key is to minimize the solvent polarity shock.
Caption: Comparison of correct and incorrect dilution workflows.
Experimental Protocol 2: Preparing Working Solutions for Assays
This protocol assumes a starting stock of 10 mM and a final desired concentration of 1 µM in the assay.
-
Prepare Intermediate Stocks: Label two sterile tubes.
-
To the first tube, add 90 µL of 100% DMSO. Transfer 10 µL of your 10 mM stock into this tube and mix thoroughly. This is your 1 mM intermediate stock .
-
To the second tube, add 90 µL of 100% DMSO. Transfer 10 µL of your 1 mM intermediate stock into this tube and mix thoroughly. This is your 100 µM intermediate stock .
-
Scientist's Note: Performing serial dilutions in 100% DMSO ensures the compound remains fully solvated at each step, preventing premature precipitation that would compromise the accuracy of all subsequent dilutions.[3][7]
-
-
Prepare Final Working Solution:
-
For a final assay volume of 1 mL, add 10 µL of the 100 µM intermediate stock to 990 µL of your assay buffer or cell culture media.
-
Mix immediately and thoroughly. This results in a final compound concentration of 1 µM and a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[5]
-
-
Vehicle Control: Prepare a parallel control by adding 10 µL of 100% DMSO to 990 µL of your assay media. This is essential for validating that any observed biological effect is due to the compound itself.
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
-
Hochlowski, J., Cheng, X., Sauer, D., & Djuric, S. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
Gedeck, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]
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LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Purohit, V. S., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
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gChem Global. (n.d.). DMSO Physical Properties. gChem Global. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikimedia Foundation. [Link]
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Technical Support Center: Optimizing ADME/PK Properties of Pyrrolo[1,2-a]pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[1,2-a]pyrazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of this important heterocyclic scaffold.
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including kinase inhibitors and potential anticancer agents.[1][2][3][4][5][6][7] However, like many nitrogen-containing heterocyclic systems, optimizing its drug-like properties can present significant hurdles. This guide offers field-proven insights and evidence-based protocols to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the ADME/PK properties of pyrrolo[1,2-a]pyrazine compounds.
FAQ 1: My pyrrolo[1,2-a]pyrazine analog shows excellent in vitro potency but has poor oral bioavailability. What are the likely causes and initial steps for investigation?
Answer:
Poor oral bioavailability despite high potency is a frequent challenge. The primary culprits are typically poor aqueous solubility and/or low intestinal permeability. The pyrrolo[1,2-a]pyrazine scaffold, while versatile, can be lipophilic, leading to solubility issues.
Initial Investigative Steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 2.0, 6.5, 7.4). Compounds with solubility below 10 µM are likely to face absorption limitations.
-
Lipophilicity (LogP/LogD): Measure the LogD at pH 7.4. A LogD value between 1 and 3 is often optimal for oral absorption. Values greater than 3 can lead to poor solubility and increased metabolic clearance.
-
-
In Vitro Permeability Assessment:
-
Metabolic Stability:
-
Assess the compound's stability in liver microsomes or hepatocytes to determine if rapid first-pass metabolism is a contributing factor.
-
A logical workflow for diagnosing bioavailability issues is presented below.
Caption: Initial workflow for troubleshooting poor oral bioavailability.
FAQ 2: How can I improve the aqueous solubility of a highly lipophilic pyrrolo[1,2-a]pyrazine compound?
Answer:
Improving solubility is critical for enabling oral absorption and formulation development. Several strategies can be employed, ranging from chemical modification to formulation techniques.
-
Structural Modification:
-
Introduce Polar Functional Groups: Incorporate ionizable groups (e.g., amines, carboxylic acids) or polar non-ionizable groups (e.g., hydroxyls, amides) to increase hydrogen bonding with water. Care must be taken not to compromise target potency.
-
Breakdown Planarity/Crystallinity: Introduce substituents that disrupt crystal lattice packing, such as sp3-hybridized carbons or stereocenters.
-
-
Formulation Approaches:
-
Salt Formation: If your compound has an ionizable center, forming a salt is often the most effective way to enhance solubility and dissolution rate.[12]
-
Amorphous Solid Dispersions (ASDs): Creating a composite of your compound with a polymer like polyvinylpyrrolidone (PVP) or Soluplus® can prevent crystallization and improve solubility.[13][14][15]
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[12][15] However, for very insoluble compounds, this may not be sufficient.[14]
-
Data Summary: Solubility Enhancement Techniques
| Strategy | Mechanism | Applicability | Considerations |
| Salt Formation | Ionization of the API | Compounds with acidic or basic centers | Potential for disproportionation; hygroscopicity |
| Amorphous Solid Dispersions | API dispersed in a polymer matrix in an amorphous state | Poorly soluble, crystalline compounds | Physical stability of the amorphous form; polymer selection |
| Micronization | Increased surface area | Crystalline compounds | May not be sufficient for very low solubility compounds |
| Co-solvency | Addition of a water-miscible solvent | Liquid formulations | Potential for in vivo precipitation upon dilution |
FAQ 3: My compound is a substrate for P-glycoprotein (P-gp) efflux. What are the implications, and how can this be addressed?
Answer:
P-gp is an efflux transporter present in the intestinal epithelium and the blood-brain barrier.[8] If your compound is a P-gp substrate, you can expect:
-
Reduced Oral Absorption: The compound is actively pumped back into the intestinal lumen after absorption.
-
Limited Brain Penetration: P-gp at the blood-brain barrier will restrict entry into the central nervous system.[8]
Addressing P-gp Efflux:
-
Structural Modifications: This is the most definitive solution. Strategies include:
-
Reducing the number of hydrogen bond donors.
-
Introducing a carboxylic acid group.
-
Slightly increasing polarity or introducing steric bulk near the P-gp recognition motifs.
-
-
Co-dosing with a P-gp Inhibitor: While useful in preclinical studies to confirm P-gp involvement, this is not a viable long-term clinical strategy due to the high risk of drug-drug interactions.
Part 2: Troubleshooting Guides
This section provides detailed protocols and troubleshooting for specific experimental issues.
Guide 1: Inconsistent Results in the Caco-2 Permeability Assay
Problem: High variability in apparent permeability (Papp) values between experiments.
Root Causes and Solutions:
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount.[9][11]
-
Verification: Always measure the transepithelial electrical resistance (TEER) before and after each experiment. TEER values should be within the laboratory's established range. A significant drop in TEER post-experiment suggests compound-induced toxicity.
-
Lucifer Yellow Co-dosing: Include a low-permeability marker like Lucifer Yellow to assess paracellular transport. High Lucifer Yellow permeability indicates leaky monolayers.
-
-
Compound Solubility in Assay Buffer: Precipitation of the test compound in the donor compartment will lead to an underestimation of permeability.
-
Solution: Ensure the starting concentration is below the kinetic solubility in the assay buffer (typically HBSS). If solubility is an issue, consider adding a low percentage of a co-solvent like DMSO (typically ≤1%), but validate that the solvent concentration does not affect monolayer integrity.[10]
-
-
Non-specific Binding: Lipophilic compounds can bind to the plastic of the assay plates, reducing the concentration available for transport.
-
Solution: Perform a mass balance study by measuring the compound concentration in the apical and basolateral compartments, as well as in cell lysates and by rinsing the plate wells, at the end of the experiment. Low recovery (<80%) indicates a binding issue. Using plates with low-binding surfaces can mitigate this.
-
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[9][11]
-
Monolayer Integrity Check: Measure TEER values. Only use monolayers that meet the established acceptance criteria (e.g., >200 Ω·cm²).
-
Assay Initiation:
-
Wash the monolayers with pre-warmed HBSS buffer (pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (A) compartment for A-to-B permeability or the basolateral (B) compartment for B-to-A permeability.
-
Include control compounds: a high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., atenolol).
-
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of appearance of the compound in the receiver compartment
-
A = surface area of the membrane
-
C0 = initial concentration in the donor compartment
-
-
-
Efflux Ratio (ER): Calculate the ER as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Caption: Workflow for the Caco-2 permeability assay.
Guide 2: High Clearance Observed in In Vivo Pharmacokinetic Studies
Problem: A pyrrolo[1,2-a]pyrazine compound shows low exposure (AUC) and a short half-life in rodent PK studies, suggesting high clearance.
Root Causes and Solutions:
-
Metabolic Instability: The compound is likely being rapidly metabolized by liver enzymes (e.g., Cytochrome P450s).
-
Investigation:
-
In Vitro Metabolic Stability: If not already done, perform metabolic stability assays using liver microsomes from the species used in the PK study (e.g., rat, mouse). This will provide an in vitro half-life and intrinsic clearance value.
-
Metabolite Identification: Incubate the parent compound with liver microsomes and cofactors (NADPH), and analyze the resulting mixture by high-resolution LC-MS/MS to identify the structures of the major metabolites.
-
-
Solution:
-
"Metabolic Blocking": Once the "soft spots" (the positions on the molecule that are most susceptible to metabolism) are identified, modify the structure at these positions to block the metabolic pathway. Common strategies include introducing fluorine atoms or replacing a metabolically labile group with a more stable isostere.
-
-
-
High Renal or Biliary Excretion: The compound may be rapidly cleared by the kidneys or excreted into the bile without being metabolized.
-
Investigation: Conduct a bile-duct cannulated rat study to directly measure the amount of parent compound excreted in the bile. Analyze urine samples to quantify renal clearance.
-
Solution: Modify the physicochemical properties of the compound. For example, increasing lipophilicity can sometimes reduce renal clearance, but this must be balanced against potential increases in metabolic clearance and decreases in solubility.
-
Decision Tree for High Clearance
Caption: Decision-making process for addressing high in vivo clearance.
References
-
Shi, W., et al. (2021). Pyrrolo[2,1-f][1][2][13]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Fancelli, D., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ashton, S., et al. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Molecules. Available at: [Link]
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Bychkova, E. S., et al. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Pharmaceutics. Available at: [Link]
-
Bychkova, E. S., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics. Available at: [Link]
-
Bychkova, E. S., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. National Center for Biotechnology Information. Available at: [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]
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Dehnavi, M. A., et al. (2021). The synthesis of pyrrolo [1,2-a] pyrazine from pyrrole. ResearchGate. Available at: [Link]
-
Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Hubatsch, I., et al. (2007). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Center for Biotechnology Information. Available at: [Link]
-
Singh, V., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
D'hooghe, M., & Vanlaer, S. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules. Available at: [Link]
-
Arban, R., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fancelli, D., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][13]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Press, B., & Di Grandi, D. (2008). Permeability for intestinal absorption: Caco-2 assay and related issues. Current Drug Metabolism. Available at: [Link]
-
Press, B., & Di Grandi, D. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo(1,2-a)pyrazine. PubChem. Available at: [Link]
-
Park, H., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lown, J. W., & Kim, S. K. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available at: [Link]
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van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Ramachandran, R., et al. (2024). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Yarkova, M. A., et al. (2016). MOLECULAR-BIOLOGICAL PROBLEMS OF DRUGDESIGN AND MECHANISM OF DRUGACTION NOVEL PYRROLO [ 1 , 2-a ] PYRAZINES ( TSPO LIGANDS ) WITH ANXIOLYTIC ACTIVITY DEPENDENT ON NEUROSTEROID BIOSYNTHESIS. Semantic Scholar. Available at: [Link]
-
Bushmeleva, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]
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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Dihydropyrrolo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis and bioactivity assessment of dihydropyrrolo[1,2-a]pyrazines. This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the biological activity of their synthesized compounds. Dihydropyrrolo[1,2-a]pyrazinone rings are a class of heterocycles found in a wide range of bioactive natural products and their analogs.[1][2][3] As a result, the synthesis of these compounds has been extensively studied.[1][2][3]
This document provides a structured approach to troubleshooting, moving from common synthesis pitfalls to in-depth analysis of the final compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work, presented in a question-and-answer format.
Q1: My synthesized dihydropyrrolo[1,2-a]pyrazine shows lower than expected bioactivity. What are the initial steps to troubleshoot this?
A1: Low bioactivity can stem from a multitude of factors, ranging from the synthetic process to the bioassay itself. A systematic approach is crucial for identifying the root cause.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low bioactivity.
Begin by systematically evaluating the following:
-
Compound Purity: Impurities from the synthesis can interfere with the bioassay or dilute the concentration of the active compound.[4]
-
Structural Integrity: Confirm that the synthesized molecule is indeed the target dihydropyrrolo[1,2-a]pyrazine.
-
Stereochemistry: Many biological targets are stereospecific, and only one enantiomer or diastereomer may be active.[5][6][7][8]
-
Compound Stability: The compound may be degrading under the storage or assay conditions.
-
Bioassay Validity: Ensure the bioassay is performing as expected with appropriate positive and negative controls.
Q2: How can I definitively determine the purity of my synthesized compound?
A2: Relying on a single analytical technique is often insufficient. A combination of methods provides a more accurate assessment of purity.
| Analytical Technique | Information Provided | Typical Purity Threshold for Bioassays |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of non-volatile impurities.[9] | >95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the main peak and identifies impurities.[9][10] | >95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can detect impurities with different proton/carbon environments.[9] | No observable impurity signals |
| Elemental Analysis | Confirms the elemental composition of the compound. | Within ±0.4% of theoretical values |
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Q3: My compound is pure, but the bioactivity is still low. Could stereochemistry be the issue?
A3: Absolutely. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets.[5][8] Enantiomers of a chiral drug can have significantly different biological activities, metabolic rates, and toxicities.[6]
Impact of Stereochemistry on Bioactivity
Caption: Impact of stereoisomers on receptor binding.
Troubleshooting Steps:
-
Chiral Separation: Use chiral chromatography (HPLC or SFC) to separate the enantiomers or diastereomers.[11][12][13][14][15]
-
Bioassay of Pure Isomers: Test the biological activity of each isolated isomer separately. This will reveal if one is significantly more active than the other.
-
Structural Elucidation: Use techniques like X-ray crystallography or vibrational circular dichroism (VCD) to determine the absolute configuration of the active isomer.
Q4: How can I assess the stability of my synthesized dihydropyrrolo[1,2-a]pyrazine?
A4: Stability studies are essential to ensure that the compound is not degrading before or during the bioassay.[16][17][18]
Experimental Protocol: Preliminary Stability Assay
-
Sample Preparation: Prepare solutions of your compound in the solvents used for storage (e.g., DMSO) and in the bioassay buffer.
-
Incubation: Incubate the solutions under various conditions:
-
Room temperature for 24 hours.
-
37°C (typical cell culture temperature) for the duration of the bioassay.
-
-20°C for one week (to simulate storage).
-
-
Analysis: At the end of the incubation period, analyze the samples by HPLC or LC-MS and compare them to a freshly prepared sample (t=0).
-
Evaluation: A decrease in the main peak area or the appearance of new peaks indicates degradation.
Frequently Asked Questions (FAQs)
Q: What are common pitfalls in the synthesis of dihydropyrrolo[1,2-a]pyrazines that can affect their biological activity?
A: Common synthetic challenges include:
-
Incomplete Cyclization: The final ring-closing step may not go to completion, leaving starting materials that can interfere with bioassays.
-
Side Reactions: Depending on the substituents, side reactions like oxidation or rearrangement can occur.[1]
-
Racemization: If the synthesis involves chiral centers, harsh reaction conditions can lead to racemization, reducing the concentration of the desired stereoisomer.
Q: How do I choose the appropriate bioassay for my synthesized compound?
A: The choice of bioassay depends on the therapeutic target. If the target is unknown, a phenotypic screen using relevant cell lines can be a good starting point. If a specific enzyme or receptor is targeted, a biochemical or cell-based assay that measures the direct interaction with the target is appropriate.
Q: My compound is pure, structurally correct, stereochemically defined, and stable, but still has low bioactivity. What else could be the problem?
A: In this case, consider the following:
-
Bioavailability: The compound may have poor solubility in the assay medium or may not be able to cross cell membranes in a cell-based assay.
-
Metabolism: In cell-based or in vivo studies, the compound may be rapidly metabolized to an inactive form.[19][20]
-
Assay Interference: The compound may interfere with the assay technology (e.g., fluorescence quenching, luciferase inhibition). Running appropriate assay controls can help identify this.
References
- Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. University of Bucharest.
- National Center for Biotechnology Information. (n.d.). Stereochemistry in Drug Action. PMC.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Semantic Scholar. (n.d.). The importance of stereochemistry in drug action and disposition.
- Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?
- Helen, J. (2024, March 4). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Winant, P., et al. (2021, June 4). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics.
- GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- National Center for Biotechnology Information. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- Winant, P., et al. (2021, June 2). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- Chemist Library. (n.d.). Chiral Separation Techniques.
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- Sci-Hub. (n.d.). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
- ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound?
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Bioactivity in Natural Product Extracts.
- ResearchGate. (2025, August 5). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles.
- Chiral Drug Separation. (n.d.).
- ResearchGate. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- RSC Publishing. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.
- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
- MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
- IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.
- MDPI. (n.d.). Novel Heterocyclic Bioactive Compounds: Design, Synthesis and Biological Evaluation. IJMS.
- ResearchGate. (2024, December 23). Heterocyclic Compounds: A Study of its Biological Activity.
- IJTSRD. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds.
- PubMed. (n.d.). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
- National Center for Biotechnology Information. (n.d.). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PMC.
- PubMed. (2023, October 15). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study.
- Encyclopedia.pub. (2021, June 9). Dihydropyrrolo[1,2-a]Pyrazinones.
- Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- ResearchGate. (2014, July 23). How do you predict bioactivity of novel NO releasing compounds?
- National Center for Biotechnology Information. (n.d.). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector.
- National Center for Biotechnology Information. (2017, June 5). Screening and identification of novel biologically active natural compounds. PMC.
- MedCrave. (n.d.). Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin.
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Technical Support Center: Scaling Up 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine. This resource is designed to provide practical guidance, troubleshooting advice, and frequently asked questions to assist you in navigating the challenges of producing this valuable heterocyclic compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached through several synthetic routes. A common and logical approach involves the construction of the pyrazine ring onto a pyrrole precursor. One of the most relevant methods for this transformation is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide. In the context of our target molecule, this would involve the cyclization of N-(1-(pyrrol-1-yl)propan-2-yl)acetamide.
Caption: Plausible synthetic route to this compound.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound, presented in a question-and-answer format.
A. Low Yield in Bischler-Napieralski Cyclization
Question: We are experiencing a significant drop in yield for the final cyclization step when moving from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer:
Low yields during the scale-up of a Bischler-Napieralski reaction are a common challenge and can often be attributed to several factors that become more pronounced at a larger scale.
-
Inadequate Heat Transfer and Temperature Control: The Bischler-Napieralski reaction is often exothermic, especially during the addition of the dehydrating agent (e.g., phosphorus oxychloride, POCl₃). On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. However, on a larger scale, inefficient heat removal can lead to localized "hot spots," causing decomposition of the starting material, product, or reagents, and promoting side reactions.[1][2]
-
Solution:
-
Controlled Reagent Addition: Add the dehydrating agent slowly and sub-surface if possible, maintaining a consistent internal temperature.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed reactor with a circulating chiller). For highly exothermic reactions, consider a "feed-controlled" strategy where the reaction rate is dictated by the rate of reagent addition.[3]
-
Reaction Calorimetry: On a pilot scale, performing reaction calorimetry studies can help to quantify the heat of reaction and determine safe operating limits.
-
-
-
Poor Mixing: Inadequate agitation on a larger scale can lead to poor distribution of reagents and localized concentration gradients. This can result in incomplete reaction and the formation of by-products.
-
Solution:
-
Appropriate Impeller and Baffles: Use an impeller designed for good mixing in your reactor geometry (e.g., a pitched-blade turbine for good top-to-bottom flow). Baffles are crucial to prevent vortexing and ensure efficient mixing.
-
Stirring Rate Study: Conduct a study to determine the minimum effective stirring rate for your reaction scale.
-
-
-
Sub-optimal Reagent Stoichiometry and Concentration: The optimal ratio of substrate to dehydrating agent may differ at scale. An excess of the dehydrating agent can sometimes lead to charring and by-product formation.
-
Solution:
-
Re-optimization at Scale: Perform a small-scale re-optimization of the reagent stoichiometry under conditions that mimic the thermal and mixing properties of your larger reactor.
-
Solvent Volume: Ensure sufficient solvent is used to maintain a mobile and easily stirrable slurry or solution throughout the reaction.
-
-
Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski cyclization.
B. Impurity Formation
Question: We are observing a significant new impurity in our crude product at the kilogram scale that was minor in our lab-scale runs. How can we identify and control this?
Answer:
The formation of new or increased levels of impurities on scale-up is often due to subtle changes in reaction conditions.
-
Potential By-products: In Bischler-Napieralski reactions, common side reactions include the formation of styrenes via a retro-Ritter reaction, especially if the intermediate nitrilium ion is stabilized.[1][3] Polymerization or decomposition of the pyrrole ring under harsh acidic conditions can also occur.[4]
-
Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by NMR and mass spectrometry. This will provide crucial information about its formation pathway.
-
Control Measures:
-
Milder Reagents: If harsh conditions are suspected, consider alternative, milder dehydrating agents such as triflic anhydride with a non-nucleophilic base, which can allow for lower reaction temperatures.[5]
-
Reaction Time and Temperature: Carefully monitor the reaction progress by HPLC. Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure of the product to the reaction conditions.
-
Solvent Choice: Using a nitrile-based solvent can sometimes suppress the retro-Ritter side reaction by shifting the equilibrium.[1]
-
-
| Potential Impurity | Plausible Cause | Mitigation Strategy |
| Polymeric material | Harsh acidic conditions, high temperature | Lower reaction temperature, controlled addition of reagents, shorter reaction time |
| Ring-opened by-products | Reaction with water during work-up | Careful quenching at low temperature, use of aprotic solvents |
| Isomeric products | Incomplete cyclization or rearrangement | Optimize reaction time and temperature, ensure anhydrous conditions |
C. Purification and Isolation Challenges
Question: Our product is an oil at room temperature, and purification by column chromatography is not practical at our desired scale. What are our options for large-scale purification?
Answer:
Purifying non-crystalline basic compounds like many heterocyclic amines on a large scale requires moving away from traditional chromatography.
-
Acid-Base Extraction: Being a basic compound, an acid-base workup can be a highly effective purification method.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous phase.
-
Wash the aqueous layer with fresh organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
-
-
Salt Formation and Crystallization: Even if the free base is an oil, it may form a crystalline salt with a suitable acid. This can be an excellent method for purification and handling.
-
Procedure:
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a solution of a suitable acid (e.g., HCl in isopropanol, oxalic acid, tartaric acid) dropwise until precipitation is complete.
-
Isolate the crystalline salt by filtration, wash with cold solvent, and dry.
-
The salt can then be used as the final product form or converted back to the free base if required. The choice of salt can impact the product's physical properties and stability.[6][7]
-
-
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification on a large scale.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when running a Bischler-Napieralski reaction at scale?
A1: The Bischler-Napieralski reaction often employs hazardous reagents and can be highly exothermic. Key safety considerations include:
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It reacts violently with water to produce hydrochloric and phosphoric acids.[5] Ensure all glassware and reagents are scrupulously dry. The reaction should be conducted in a well-ventilated fume hood or a closed reactor system. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is essential.
-
Exothermic Nature: As discussed in the troubleshooting guide, the reaction can be highly exothermic. A thorough understanding of the reaction's thermal profile is crucial. Always have an adequate cooling system in place and add reagents in a controlled manner.[3][8]
-
Quenching: The quenching of the reaction mixture (often with water or a basic solution) can also be highly exothermic and release acidic gases. The quench should be performed slowly and with efficient cooling.
Q2: How can I monitor the progress of the cyclization reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction on a small scale. For larger-scale reactions where sampling may be more complex, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC method for pyrazine derivatives might involve a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a buffer like formic acid or ammonium formate, with UV detection.[9][10]
Q3: What analytical techniques are recommended for final product characterization and purity assessment?
A3: A combination of techniques should be used to confirm the structure and purity of the final product:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: To determine the purity of the final product. A validated HPLC method should be used to quantify the main peak and any impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Q4: Are there any specific considerations for the starting material, N-(1-(pyrrol-1-yl)propan-2-yl)acetamide?
A4: The purity of the starting material is critical for the success of the cyclization reaction. Impurities in the starting amide can lead to by-products that are difficult to remove from the final product. Ensure that the precursor, 1-(pyrrol-1-yl)propan-2-amine, is pure before acetylation. The amide itself should be thoroughly dried before use in the Bischler-Napieralski reaction, as any residual water will react with the dehydrating agent.
IV. Experimental Protocols
Protocol 1: Synthesis of N-(1-(pyrrol-1-yl)propan-2-yl)acetamide
-
To a solution of 1-(pyrrol-1-yl)propan-2-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting amine is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide. This can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Bischler-Napieralski Cyclization (Lab Scale)
-
To a solution of N-(1-(pyrrol-1-yl)propan-2-yl)acetamide (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or toluene) under an inert atmosphere, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous mixture to pH > 10 with a concentrated NaOH solution, ensuring the temperature is kept low with an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude this compound.
Note: These protocols are general and may require optimization for your specific conditions and scale.
V. References
-
American Chemical Society. (n.d.). Flow crystallization of small molecule active pharmaceutical ingredients and proteins with engineered nucleation features to reduce the energetic barriers to nucleation. ACS Fall 2025. Retrieved from [Link]
-
Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited. Retrieved from [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. Retrieved from [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved from [Link]
-
Pyrazine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). AIChE Journal, 54(7), 1692-1706. [Link]
-
Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Crystallization Process Development. (n.d.). Cambrex Corporation. Retrieved from [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (n.d.). PubMed. Retrieved from [Link]
-
Immunoaffinity purification of dietary heterocyclic amine carcinogens. (n.d.). PMC. Retrieved from [Link]
-
1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. (2025, March 21). NIH. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (n.d.). NIH. Retrieved from [Link]
-
Design and Preparation of 1H-3, 4-Dihydropyrrolo[1,2-a] Pyrazin-1-One via 1H-3,4-Dihydropyrrolo[1,2-C][6][8] Oxazin-1-One Route. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. (n.d.). PMC. Retrieved from [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. (n.d.). ResearchGate. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Detection method of pyrazine compounds in Jiang-flavour Chinese spirit. (n.d.). Google Patents. Retrieved from
-
Trichloroacetic acid fueled practical amine purifications. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). PMC. Retrieved from [Link]
-
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton. (n.d.). PMC. Retrieved from [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021, June 4). MDPI. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (n.d.). PubMed. Retrieved from [Link]
-
1,4-Dimethylpyrrolo[1,2-a]pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Recent Advancements in Pyrrole Synthesis. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyrrolo(1,2-a)pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. (n.d.). PubMed. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed. Retrieved from [Link]
-
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Peaks in NMR of Dihydropyrrolo[1,2-a]pyrazines
Welcome to the Technical Support Center for NMR analysis of dihydropyrrolo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex NMR spectra of this important class of nitrogen-containing heterocycles. The unique structural features of the dihydropyrrolo[1,2-a]pyrazine scaffold can often lead to NMR spectra that are more complex than anticipated. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My ¹H NMR spectrum of a dihydropyrrolo[1,2-a]pyrazine derivative shows more peaks than expected. What are the possible reasons?
The observation of a higher than expected number of signals in the ¹H NMR spectrum of a dihydropyrrolo[1,2-a]pyrazine derivative can be attributed to several factors, ranging from sample purity to inherent molecular properties. A systematic approach is crucial to pinpoint the exact cause.
Possible Causes and Solutions:
-
Presence of Impurities: The most straightforward explanation is the presence of impurities. These can include residual solvents, starting materials, or byproducts from the synthesis.[1]
-
Troubleshooting:
-
Re-purification: Purify the sample again using an appropriate chromatographic technique (e.g., column chromatography, preparative TLC, or HPLC).
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities.
-
High Vacuum Drying: Ensure your sample is thoroughly dried under high vacuum to remove any residual volatile solvents.
-
-
-
Rotational Isomers (Atropisomers): The dihydropyrrolo[1,2-a]pyrazine scaffold can exhibit restricted rotation around single bonds, particularly if bulky substituents are present, leading to the existence of stable rotational isomers, also known as atropisomers.[2][3][4] These isomers are distinct chemical species on the NMR timescale and will each give rise to a separate set of NMR signals.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the extra peaks are due to atropisomers, you may observe broadening of the signals at elevated temperatures as the rate of interconversion increases.[5] At a sufficiently high temperature (the coalescence temperature), the individual signals for each rotamer will merge into a single, averaged signal.[6]
-
2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can be used to identify peaks that are in chemical exchange, which would be the case for atropisomers.
-
-
-
Tautomers: Depending on the substitution pattern, your dihydropyrrolo[1,2-a]pyrazine derivative might exist as a mixture of tautomers in solution. Each tautomer will produce its own set of NMR signals.
-
Degradation: Dihydropyrrolo[1,2-a]pyrazines, like many heterocyclic compounds, can be susceptible to degradation under certain conditions (e.g., exposure to air, light, or acidic/basic conditions).[7][8]
-
Troubleshooting:
-
Fresh Sample Preparation: Prepare a fresh NMR sample from a newly purified batch of your compound.
-
Inert Atmosphere: If your compound is sensitive to air or moisture, prepare the NMR sample in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
-
FAQ 2: I am observing broad peaks in my NMR spectrum. What could be the cause and how can I resolve this?
Peak broadening in NMR spectra can obscure important coupling information and make interpretation difficult. Several factors can contribute to this phenomenon.[9][10]
Possible Causes and Solutions:
-
Chemical Exchange: As mentioned in FAQ 1, dynamic processes like the interconversion of conformational isomers or tautomers on the NMR timescale are a common cause of peak broadening.[5]
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Changing the temperature can either slow down the exchange process (at lower temperatures), leading to sharper signals for each species, or speed it up (at higher temperatures) to the point where a single, sharp, averaged signal is observed.
-
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Troubleshooting:
-
Degas the Solvent: Bubble an inert gas like argon or nitrogen through the NMR solvent before use to remove dissolved oxygen.
-
Use of a Chelating Agent: Adding a small amount of a chelating agent like EDTA to your NMR sample can help to sequester paramagnetic metal ions.
-
-
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I = 1 and is quadrupolar. Protons directly attached to or in close proximity to a nitrogen atom can experience broadening due to the rapid relaxation of the ¹⁴N nucleus.[11] This is an inherent property of the molecule and can be challenging to completely eliminate in ¹H NMR.
-
Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity, which in turn can result in broader peaks due to slower molecular tumbling.
-
Troubleshooting:
-
Dilute the Sample: Prepare a more dilute NMR sample.
-
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.
-
Troubleshooting:
-
Re-shim the Spectrometer: Carefully shim the spectrometer before acquiring your spectrum. Modern spectrometers often have automated shimming routines that are very effective.
-
-
FAQ 3: I suspect the presence of rotational isomers (atropisomers) is complicating my NMR spectrum. How can I confirm this and what can I do about it?
The presence of atropisomers is a common reason for spectral complexity in substituted dihydropyrrolo[1,2-a]pyrazines.[2] Confirmation and characterization of these isomers require specific NMR experiments.
Confirmation and Characterization Workflow:
Caption: Workflow for the confirmation of atropisomers.
Step-by-Step Experimental Protocols:
-
Variable Temperature (VT) ¹H NMR:
-
Objective: To observe the effect of temperature on the interconversion rate of the rotamers.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature in increments of 10-20 °C and acquire a spectrum at each temperature.
-
Look for broadening of the signals corresponding to the two isomers, and eventually, their coalescence into a single set of averaged signals at a higher temperature.[5]
-
If coalescence is not observed by increasing the temperature, try decreasing the temperature from room temperature. This may lead to sharpening of the signals if they are broad at room temperature.
-
-
-
2D Exchange Spectroscopy (EXSY):
-
Objective: To unambiguously identify pairs of signals that are undergoing chemical exchange.
-
Protocol:
-
Set up a 2D EXSY experiment on your spectrometer.
-
The presence of off-diagonal cross-peaks connecting two signals confirms that they are in exchange with each other.
-
-
FAQ 4: How can I identify and confirm the signals of labile protons, such as N-H protons, in my dihydropyrrolo[1,2-a]pyrazine spectrum?
Labile protons, such as those in N-H or O-H groups, can be readily identified using a simple deuterium exchange experiment.[12][13][14] These protons can exchange with deuterium from a deuterated solvent like D₂O.
Deuterium (D₂O) Exchange Protocol:
-
Acquire Initial Spectrum: Dissolve your dihydropyrrolo[1,2-a]pyrazine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Observe the Spectrum: Re-acquire the ¹H NMR spectrum. The signal corresponding to the labile N-H proton will either disappear or significantly decrease in intensity.[15][16]
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Validation & Comparative
A Comparative Analysis for Lung Cancer Research: 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine Scaffold vs. Etoposide
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of lung cancer therapeutics, the established efficacy of agents like etoposide is continually benchmarked against emerging novel compounds. This guide provides a comparative analysis of the well-characterized chemotherapeutic drug, etoposide, and the promising anticancer potential of the dihydropyrrolo[1,2-a]pyrazine scaffold.
It is important to note that while extensive data exists for etoposide, specific experimental data for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine in lung cancer cell lines is not yet available in the public domain. Therefore, this guide will leverage published data from structurally related dihydropyrrolo[1,2-a]pyrazine derivatives to provide a representative comparison and a framework for future research.
Introduction to the Compounds
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a cornerstone in the treatment of various cancers, including small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC).[1][2] Its clinical utility stems from its ability to induce DNA damage in rapidly dividing cancer cells.[1]
Dihydropyrrolo[1,2-a]pyrazine Scaffold: This heterocyclic scaffold is featured in a variety of natural products and has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including notable anticancer properties.[3][4] Several analogues have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting this scaffold as a promising template for the development of novel oncology drugs.[1][5]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between etoposide and the dihydropyrrolo[1,2-a]pyrazine class of compounds lies in their primary cellular targets and mechanisms of inducing cell death.
Etoposide: The DNA Damage Inducer
Etoposide's cytotoxic effect is mediated through its interaction with topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1]
-
Inhibition of Topoisomerase II: Etoposide stabilizes the transient covalent complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break.[6][7]
-
Accumulation of DNA Breaks: By preventing the re-ligation of these breaks, etoposide leads to an accumulation of damaged DNA.[7]
-
Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]
Caption: Etoposide's mechanism of action, leading from Topoisomerase II inhibition to apoptosis.
Dihydropyrrolo[1,2-a]pyrazine Derivatives: A Multi-pronged Approach
Research on various dihydropyrrolo[1,2-a]pyrazine derivatives suggests a more diverse range of mechanisms, often centered around the inhibition of key signaling pathways and direct modulation of apoptotic machinery.
-
Kinase Inhibition: Several derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as PIM kinases, c-Met, and VEGFR-2.[9][10] The anticancer action of some derivatives has been linked to the FTase-p38 signaling axis.[2]
-
Induction of Apoptosis: These compounds can induce apoptosis through pathways independent of widespread DNA damage. Studies have shown they can down-regulate anti-apoptotic proteins like Bcl-2 and activate executioner caspases (caspase-3 and -9).[11]
-
Cell Cycle Arrest: Unlike etoposide's characteristic S/G2 arrest, derivatives of this scaffold have been shown to induce cell cycle arrest at the G0 or G1 phases.[11]
Caption: A streamlined workflow for the in-vitro comparison of anticancer compounds.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of the IC50 value.
Step-by-Step Methodology:
-
Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and etoposide (positive control) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic cells).
Step-by-Step Methodology:
-
Treatment: Treat cells in a 6-well plate with the test compound and etoposide at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Resistance Mechanisms and Future Directions
Etoposide Resistance: Resistance to etoposide is a significant clinical challenge and can arise from several mechanisms, including:
-
Alterations in topoisomerase II expression or mutations. [4]* Increased drug efflux through ATP-binding cassette (ABC) transporters like P-glycoprotein. [11]* Enhanced DNA repair mechanisms. [3] Potential Resistance to Dihydropyrrolo[1,2-a]pyrazine Derivatives: While not yet characterized, resistance to this class of compounds could theoretically develop through:
-
Mutations in the target kinase that prevent drug binding.
-
Upregulation of bypass signaling pathways.
-
Alterations in the expression of Bcl-2 family proteins.
The distinct mechanisms of action suggest that dihydropyrrolo[1,2-a]pyrazine derivatives could be effective in etoposide-resistant lung cancers. Furthermore, their potential to target specific signaling pathways opens the door for combination therapies with etoposide or other targeted agents to achieve synergistic effects and overcome resistance.
Conclusion
Etoposide remains a vital tool in the oncologist's arsenal, primarily acting through the induction of extensive DNA damage. The dihydropyrrolo[1,2-a]pyrazine scaffold represents a promising frontier in lung cancer drug discovery, with its derivatives demonstrating potent cytotoxicity through diverse mechanisms, including targeted kinase inhibition and direct modulation of the apoptotic machinery. This fundamental difference in their mode of action suggests that these novel compounds could offer a therapeutic advantage, particularly in the context of etoposide resistance. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their potential as next-generation lung cancer therapeutics. The experimental framework provided in this guide offers a clear path for such comparative studies.
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A Comparative Cytotoxicity Analysis: 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine versus Cisplatin
A Technical Guide for Researchers in Oncology and Drug Development
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating debilitating side effects. Cisplatin, a platinum-based coordination complex, has been a cornerstone of chemotherapy for decades, demonstrating broad efficacy against a range of solid tumors.[1] Its clinical utility, however, is often curtailed by significant dose-limiting toxicities and the emergence of drug resistance. This has spurred a relentless search for novel chemical entities with potent anticancer activity and a more favorable therapeutic window.
Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrrolo[1,2-a]pyrazine core has emerged as a promising pharmacophore. Derivatives of this bicyclic system have demonstrated a wide spectrum of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxicity of a representative member of this class, 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, with the well-established chemotherapeutic agent, cisplatin. While direct experimental data for this specific dimethyl derivative is limited in publicly available literature, this guide will leverage data from structurally related 3,4-dihydropyrrolo[1,2-a]pyrazine analogs to provide a scientifically grounded comparison for researchers in the field.
Mechanisms of Cytotoxic Action: A Tale of Two Scaffolds
The cytotoxic mechanisms of cisplatin and pyrrolo[1,2-a]pyrazine derivatives are fundamentally different, offering distinct avenues for therapeutic intervention.
Cisplatin: The DNA Damager
Cisplatin exerts its anticancer effects primarily through its interaction with nuclear DNA.[1] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process known as aquation, forming a highly reactive, positively charged species. This electrophilic intermediate readily binds to the N7 reactive centers of purine bases, predominantly guanine, in the DNA. This binding leads to the formation of various DNA adducts, with the 1,2-intrastrand crosslink between adjacent guanine bases being the most common and therapeutically relevant lesion.
These DNA adducts distort the helical structure of DNA, which in turn obstructs critical cellular processes such as DNA replication and transcription.[1] The cellular machinery recognizes this damage and can trigger a cascade of events, including cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. Cisplatin is known to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] The accumulation of DNA damage can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which activates the caspase cascade, ultimately leading to the execution of apoptosis.[2]
Dihydropyrrolo[1,2-a]pyrazines: Inducers of Apoptosis and Cell Cycle Arrest
The anticancer activity of dihydropyrrolo[1,2-a]pyrazine derivatives appears to be mediated through different mechanisms that do not primarily involve direct DNA damage. Studies on various analogs suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.
For instance, certain 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives have been shown to induce apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP) in prostate (PC-3) and breast (MCF-7) cancer cells. Another study on a pyrrolo[1,2-a]pyrazine derivative, PPDHMP, demonstrated its ability to arrest the cell cycle at the G1 phase and down-regulate anti-apoptotic proteins of the Bcl-2 family, while activating caspases-9 and -3 in lung (A549) and cervical (HeLa) cancer cells.[3] Furthermore, some derivatives have been associated with the FTase-p38 signaling axis.
The precise molecular targets of this compound are yet to be elucidated. However, based on the evidence from related compounds, it is plausible that its cytotoxic effects are mediated through the modulation of key signaling pathways that regulate cell survival and proliferation, ultimately leading to programmed cell death.
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro cytotoxicity of a compound. The following table summarizes the reported IC50 values for representative 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives and cisplatin against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Dihydropyrrolo[1,2-a]pyrazine | Compound 3h | PC-3 (Prostate) | 1.18 ± 0.05 |
| MCF-7 (Breast) | 1.95 ± 0.04 | ||
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8l | MCF-7 (Breast) | 2.80 ± 0.03 | |
| A549 (Lung) | 2.53 ± 0.05 | ||
| Platinum Compound | Cisplatin | A549 (Lung) | ~7.5 - 10.9 (24-48h) |
| MCF-7 (Breast) | Varies widely | ||
| HeLa (Cervical) | Varies widely | ||
| PC-3 (Prostate) | Varies widely |
Note: IC50 values for cisplatin can vary significantly between studies and experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[4][5][6]
Step-by-Step Methodology
1. Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound or cisplatin) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[4]
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package.
Conclusion and Future Directions
The comparative analysis of this compound and cisplatin highlights the potential of the pyrrolo[1,2-a]pyrazine scaffold as a source of novel anticancer agents. While cisplatin remains a potent and widely used chemotherapeutic, its mechanism of action, centered on DNA damage, is also the source of its significant toxicity. In contrast, dihydropyrrolo[1,2-a]pyrazine derivatives appear to exert their cytotoxic effects through the modulation of cellular signaling pathways, leading to apoptosis and cell cycle arrest. This difference in mechanism may offer a more targeted approach to cancer therapy with a potentially improved safety profile.
The promising in vitro cytotoxicity of dihydropyrrolo[1,2-a]pyrazine analogs, with IC50 values in the low micromolar range against several cancer cell lines, warrants further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, conducting in vivo efficacy and toxicity studies, and exploring structure-activity relationships to optimize their therapeutic potential. The development of novel agents with distinct mechanisms of action is crucial to overcoming the challenges of drug resistance and toxicity associated with current cancer treatments.
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A Comparative Guide to PIM Kinase Inhibitors: Evaluating Pyrrolo[1,2-a]pyrazinones Against Established Compounds
Introduction: The Therapeutic Rationale for PIM Kinase Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases—PIM-1, PIM-2, and PIM-3—that have emerged as significant targets in oncology.[1][] Unlike many other kinases, PIM kinases are constitutively active and their functional regulation occurs primarily at the level of transcription, translation, and protein stability.[][3] They are key downstream effectors in numerous signaling pathways initiated by cytokines and growth factors, such as the JAK/STAT pathway.[][4]
The overexpression of PIM kinases is a common feature in a wide array of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma, and prostate cancer.[1][5] Their oncogenic role is multifaceted; they promote cell survival and proliferation by phosphorylating a host of downstream substrates. Key targets include the pro-apoptotic protein BAD (rendering it inactive), the cell cycle inhibitor p27 (targeting it for degradation), and regulators of protein synthesis like 4E-BP1.[4][6] This central role in sustaining malignant cell growth and survival has made the development of small-molecule PIM kinase inhibitors a highly attractive therapeutic strategy.[1][5][7]
This guide provides a comparative analysis of a novel, natural product-inspired inhibitor class, the pyrrolo[1,2-a]pyrazinones, against other well-characterized PIM kinase inhibitors that have been evaluated in preclinical and clinical settings. While specific data for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is not extensively published, we will focus on the extensively studied and optimized compounds from this promising chemical scaffold. We will evaluate their biochemical potency, cellular activity, and selectivity, supported by detailed experimental methodologies.
The PIM Kinase Signaling Axis
PIM kinases act as a critical node in cellular signaling, integrating inputs from pathways like JAK/STAT to regulate fundamental processes such as cell cycle progression, apoptosis, and metabolism. The inhibition of these kinases is designed to disrupt these pro-survival outputs, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The PIM Kinase Signaling Pathway.
Comparative Analysis of PIM Kinase Inhibitors
The development of potent and selective PIM kinase inhibitors is a key objective in cancer drug discovery. While early inhibitors like SGI-1776 showed promise, issues with off-target effects and poor pharmacokinetic properties highlighted the need for improved compounds.[1][7] Here, we compare an optimized pyrrolo[1,2-a]pyrazinone with several other prominent pan-PIM inhibitors.
Biochemical Potency
The primary measure of a drug's direct effect on its target is its biochemical potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency. The pyrrolo[1,2-a]pyrazinone scaffold has yielded compounds with nanomolar potency against all three PIM isoforms, rivaling some of the most advanced clinical candidates.[8][9]
| Inhibitor | PIM-1 IC50 / Ki | PIM-2 IC50 / Ki | PIM-3 IC50 / Ki | Reference(s) |
| Pyrrolo[1,2-a]pyrazinone (15a) | 4 nM (IC50) | 27 nM (IC50) | 6 nM (IC50) | [10] |
| AZD1208 | 0.4 nM (IC50) / 0.1 nM (Ki) | 5 nM (IC50) / 1.92 nM (Ki) | 1.9 nM (IC50) / 0.4 nM (Ki) | [11][12] |
| GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) | [13][14] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [15][16] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [17][18] |
Data compiled from multiple sources. IC50 and Ki values are determined using in vitro enzymatic assays and may vary based on experimental conditions.
Cellular Activity and Anti-Proliferative Effects
Potent biochemical activity must translate into efficacy within a cellular context. This is assessed by measuring the inhibition of downstream PIM targets and the resulting effect on cancer cell proliferation. The pyrrolo[1,2-a]pyrazinone class has demonstrated effective growth inhibition in cancer cell lines known to be driven by PIM kinase activity.[8]
| Inhibitor | Key Cellular Effects | Anti-Proliferative Activity (Example) | Reference(s) |
| Pyrrolo[1,2-a]pyrazinone (20c) | Dose-dependent degradation of c-Myc. | Not explicitly reported in the provided abstract. | [9] |
| AZD1208 | Reduces phosphorylation of BAD, 4EBP1, p70S6K. Induces apoptosis and cell cycle arrest. | GI50 < 100 nM in MOLM-16 (AML) cells. | [11][19][20] |
| GDC-0339 | Inhibits downstream PIM signaling events. Induces cytostatic effects. | IC50 = 100 nM in MM.1S (Multiple Myeloma) cells. | [13][21] |
| CX-6258 | Inhibits phosphorylation of BAD and 4E-BP1. | IC50 = 20 nM in MV-4-11 (AML) cells. | [15] |
| SGI-1776 | Induces apoptosis. Reduces Mcl-1 levels and inhibits RNA synthesis. | IC50 values of 0.005–11.68 µM across various leukemia and solid tumor cell lines. | [17][22][23] |
Kinase Selectivity
A critical attribute of any kinase inhibitor is its selectivity. The human kinome is large, and off-target inhibition can lead to toxicity. The unique hinge region of PIM kinases offers an opportunity for designing selective inhibitors.[24] The pyrrolo[1,2-a]pyrazinone scaffold has been optimized to achieve excellent selectivity. Compound 15a , for instance, showed high selectivity when tested against a large panel of kinases.[8] Similarly, AZD1208 is highly selective, with greater than 43-fold affinity for PIM kinases over a wide range of other kinases. In contrast, older inhibitors like SGI-1776 also potently inhibit other kinases such as Flt3.[17][18]
Experimental Methodologies: A Guide to Inhibitor Characterization
To ensure the trustworthiness and reproducibility of inhibitor data, standardized and well-controlled experimental protocols are essential. Below are representative methodologies for key assays used in the characterization of PIM kinase inhibitors.
Workflow for PIM Kinase Inhibitor Screening
The process of identifying and characterizing a novel inhibitor involves a multi-step workflow, from initial biochemical screening to validation in cellular models.
Caption: General experimental workflow for inhibitor characterization.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific PIM kinase isoform. This protocol is based on a radiometric assay format.
Causality: This assay directly measures the ability of an inhibitor to compete with ATP and prevent the kinase from phosphorylating its substrate. The use of radiolabeled ATP ([γ-³²P-ATP]) provides a highly sensitive and direct measure of substrate phosphorylation.
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA), a known concentration of a peptide substrate (e.g., a BAD-derived peptide), and 10 mM MgAcetate.[17]
-
Inhibitor Addition: Add the test compound (e.g., this compound) across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Enzyme Addition: Add a fixed concentration of purified, recombinant PIM-1, PIM-2, or PIM-3 enzyme to each well.[17] Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture, containing a mix of cold ATP and [γ-³²P-ATP]. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop Reaction & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a P30 phosphocellulose filtermat.[17] The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³²P-ATP] will not.
-
Washing: Wash the filtermat multiple times with phosphoric acid to remove all unbound radiolabeled ATP.[17]
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Phospho-Substrate Assay
Objective: To determine a compound's ability to inhibit PIM kinase activity in intact cells by measuring the phosphorylation of a known downstream substrate, such as BAD at Serine 112.
Causality: This assay validates that the compound is cell-permeable and can engage its target in a complex cellular environment. A reduction in the phosphorylation of a specific PIM substrate provides strong evidence of on-target activity.
Methodology:
-
Cell Culture: Plate a PIM-dependent cancer cell line (e.g., MOLM-16 or MV-4-11) in 96-well plates and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with the test inhibitor across a range of concentrations for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: After incubation, lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state of the proteins.
-
Detection (ELISA-based): Utilize a sandwich ELISA-based detection method (e.g., PerkinElmer SureFire).[3]
-
Add the cell lysates to an assay plate pre-coated with a capture antibody specific for the total substrate protein (e.g., total BAD).
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-BAD Ser112). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Normalize the phospho-protein signal to the total protein amount (if measured in parallel) or cell number. Calculate the percent inhibition at each compound concentration and determine the EC50 value by non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis reveals that novel scaffolds, such as the pyrrolo[1,2-a]pyrazinones, can produce pan-PIM kinase inhibitors with potency and selectivity profiles that are highly competitive with established clinical candidates like AZD1208 and GDC-0339.[8] These new compounds demonstrate low nanomolar biochemical potency and effectively modulate PIM signaling pathways in cellular models.[9]
The key differentiator for the clinical success of any PIM inhibitor will ultimately depend on its overall pharmacological profile, including oral bioavailability, metabolic stability, and in vivo safety and efficacy. While early-generation inhibitors faced challenges in these areas, the focused optimization of scaffolds like the pyrrolo[1,2-a]pyrazinones, which has already shown improved pharmacokinetic properties in subsequent studies, represents a promising path forward.[9] Continued research into these next-generation PIM inhibitors holds significant potential for providing new therapeutic options for patients with a range of malignancies.
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PubMed. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. [Link]
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Science.gov. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. [Link]
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Li H, Liu Y, Wang Y, et al. The role of Pim kinase in immunomodulation. J Transl Med. 2022;20(1):161. [Link]
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Foulks JM, Carpenter KJ, Luo B, et al. PIM Kinases in Multiple Myeloma. Cancers (Basel). 2018;10(12):506. [Link]
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Chen LS, Redkar S, Bearss D, Wierda WG, Gandhi V. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150-4157. [Link]
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Arizona Cancer Center. PIM kinase (and Akt) biology and signaling in tumors. [Link]
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Alnabulsi S, Al-Hurani EA. Pim kinase inhibitors in cancer: medicinal chemistry insights into their activity and selectivity. Drug Discov Today. 2021;26(1):164-173. [Link]
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Beldi-Ferchiou A, Skalnikova H, Kucerova A, et al. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncol Lett. 2017;13(4):2191-2198. [Link]
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Casuscelli F, Cesta MC, Fazi F, et al. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorg Med Chem. 2013;21(23):7434-7451. [Link]
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A Comparative Guide to First and Second-Generation GluN2C/D-Selective NMDA Receptor PAMs: CIQ vs. Dihydropyrrolo[1,2-a]pyrazine Derivatives
Executive Summary
The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory synaptic transmission, and its dysfunction is implicated in numerous CNS disorders.[1] Positive allosteric modulators (PAMs) that enhance NMDAR activity represent a promising therapeutic strategy for conditions associated with receptor hypofunction, such as schizophrenia or cognitive deficits.[1][2] This guide provides a detailed comparison of two key classes of selective PAMs targeting NMDARs containing GluN2C and GluN2D subunits: the first-in-class prototype, CIQ, and the second-generation dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives. While both classes share a common mechanism of selectively potentiating GluN2C/D-containing receptors, the dihydropyrrolo[1,2-a]pyrazine series, exemplified by R-(+)-EU-1180-453, demonstrates significant advancements. These second-generation compounds exhibit marked improvements in potency, maximal potentiation, aqueous solubility, and lipophilicity, overcoming key liabilities of CIQ.[1][3][4] This guide will dissect these differences through comparative data, detail the experimental protocols for their evaluation, and explain the causal relationships behind their distinct performance profiles, positioning the dihydropyrrolo[1,2-a]pyrazine class as superior tools for both in vitro and in vivo research.
Part 1: Foundational Principles of NMDA Receptor Allosteric Modulation
The NMDA Receptor: Structure and Function
N-methyl-D-aspartate receptors (NMDARs) are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[5][6] This subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel open probability, and deactivation kinetics.[1][6] Activation of NMDARs requires the simultaneous binding of two co-agonists—glutamate to the GluN2 subunits and glycine or D-serine to the GluN1 subunits.[5][7] This, combined with the relief of a voltage-dependent magnesium (Mg²⁺) block, allows for the influx of Na⁺ and, critically, Ca²⁺ ions, which triggers downstream signaling cascades essential for synaptic plasticity, learning, and memory.[1][8]
The distinct spatiotemporal expression patterns of GluN2 subunits allow for functional specialization. GluN2C and GluN2D subunits, the focus of this guide, are prominently expressed in specific brain regions such as the cerebellum, basal ganglia, thalamus, and various interneurons, making them highly attractive targets for modulating specific neural circuits with potentially fewer side effects than non-selective modulators.[1]
The Allosteric Advantage
Rather than directly activating the receptor like an agonist, a positive allosteric modulator (PAM) binds to a distinct (allosteric) site, increasing the probability of the channel opening in the presence of the endogenous agonists.[5] This offers several therapeutic advantages:
-
Preservation of Spatiotemporal Precision: PAMs only enhance synaptic activity where and when glutamate and glycine are already present, maintaining the natural pattern of neurotransmission.
-
Reduced Risk of Excitotoxicity: Unlike direct agonists, PAMs have a "ceiling effect" and are less likely to cause the excessive, non-physiological receptor activation that can lead to neuronal death.[5]
-
Greater Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes than the highly conserved agonist binding pockets, enabling the development of highly selective compounds.[5][7]
Caption: Fig. 1: NMDA Receptor Domains and Ligand Sites.
Part 2: The Prototype - CIQ, a First-Generation PAM
CIQ was a landmark discovery, establishing the principle of selective positive allosteric modulation for GluN2C- and GluN2D-containing NMDARs.[9] As the first tool compound in its class, it has been instrumental in exploring the therapeutic potential of enhancing these specific receptor subtypes in preclinical models of Parkinson's disease and schizophrenia.[10][11]
Mechanism of Action: CIQ potentiates NMDARs by increasing the mean open time and open probability of the ion channel.[1] It acts on the receptor's transmembrane domain (TMD) and S1 domains, distinct from the agonist-binding sites.[1]
Performance and Limitations: Despite its utility, CIQ suffers from several liabilities that limit its broader application, particularly for in vivo studies. These limitations were the primary driver for developing a second generation of modulators.[1][4]
-
Modest Potency: CIQ requires relatively high micromolar concentrations to achieve significant potentiation.[1]
-
Low Aqueous Solubility: Its poor solubility makes it difficult to formulate for in vivo administration and can lead to experimental artifacts in vitro.[4]
-
High Lipophilicity: A high cLogP value can contribute to non-specific binding and an unfavorable pharmacokinetic profile.[1]
Part 3: The Advancement - Dihydropyrrolo[1,2-a]pyrazine Modulators
Medicinal chemistry efforts to address the shortcomings of CIQ led to the development of a novel class of compounds with a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core.[1][3] This second-generation series was engineered through successive core changes from the original CIQ scaffold.[1] The prototype of this new class, R-(+)-EU-1180-453 , serves as a prime example of the significant improvements achieved.
Mechanism of Action: The core mechanism remains consistent with CIQ, involving positive allosteric modulation selective for GluN2C/D-containing NMDARs. However, the refined structure of R-(+)-EU-1180-453 results in a more efficient and potent interaction with the allosteric binding site.
Superior Performance Profile: R-(+)-EU-1180-453 exhibits substantial enhancements across key pharmacological and physicochemical parameters when compared directly to CIQ.[1][4]
-
Enhanced Potency: It shows log-unit improvements in the concentration required to double the receptor's response.[1][3]
-
Greater Efficacy: R-(+)-EU-1180-453 not only increases the maximal response to saturating agonist concentrations by four-fold but also doubles the potency of glutamate itself.[1][3]
-
Improved Physicochemical Properties: This new prototype has significantly better aqueous solubility and a cLogP value that is one log unit lower than CIQ, making it a much more "drug-like" and experimentally tractable compound.[1][4]
-
Brain Penetrance: The racemic mixture of EU-1180-453 has been shown to be brain-penetrant, a critical feature for a tool compound intended for in vivo CNS research.[1][3]
Part 4: Quantitative Performance Comparison
The objective superiority of the second-generation dihydropyrrolo[1,2-a]pyrazine modulators is best illustrated through a direct comparison of quantitative experimental data.
Table 1: Comparative Pharmacological and Physicochemical Properties
| Parameter | CIQ (First-Generation) | R-(+)-EU-1180-453 (Second-Generation) | Improvement Factor | Reference(s) |
|---|---|---|---|---|
| Potency (EC₂₀₀ at GluN2D) | ~8.9 µM | ~3.2 µM | ~2.8x | [4] |
| Doubling Concentration (DC₂₀₀) | High µM range | Low µM range (15-fold lower) | ~15x | [4] |
| Maximal Potentiation | ~350% over baseline | ~400% (4-fold increase) | ~1.14x (plus 2x glutamate potency increase) | [1][4] |
| Aqueous Solubility | Low | >7-fold higher | >7x | [4] |
| Lipophilicity (cLogP) | High | 1 log unit lower | - | [1][3] |
| Core Scaffold | Tetrahydroisoquinoline | Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one | - |[1][4] |
Part 5: Key Experimental Methodologies
The data presented above are generated through rigorous, standardized experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments.
Protocol 1: Characterization of PAM Potency and Selectivity via Two-Electrode Voltage Clamp (TEVC)
This is the gold-standard in vitro assay for characterizing ion channel modulators. The causality is clear: by expressing specific, known NMDAR subunit combinations in Xenopus oocytes, we can isolate the modulator's effect on each subtype without confounding variables from native neuronal environments.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding for specific human NMDAR subunits (e.g., GluN1 with GluN2A, GluN2B, GluN2C, or GluN2D) to express recombinant receptors. Incubate for 2-5 days.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -40 mV to -70 mV.
-
Perfuse the oocyte with a baseline recording solution.
-
-
Agonist Application: Apply a solution containing saturating concentrations of co-agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a maximal control current (I_control).[1]
-
PAM Co-application: Co-apply the agonist solution with varying concentrations of the test compound (CIQ or a dihydropyrrolo[1,2-a]pyrazine derivative).
-
Data Acquisition: Measure the potentiated current (I_potentiated). The degree of potentiation is calculated as (I_potentiated / I_control) * 100%.
-
Analysis: Plot the potentiation against the compound concentration and fit the data to a concentration-response curve to determine parameters like EC₅₀ (or DC₂₀₀, the concentration that doubles the response) and maximal potentiation.
-
Selectivity Assessment: Repeat steps 4-7 for each of the four GluN2 subtypes (A-D) to determine the compound's selectivity profile. Both CIQ and the dihydropyrrolo[1,2-a]pyrazine class show strong selectivity for GluN2C and GluN2D over GluN2A and GluN2B.[1]
Caption: Fig. 2: Workflow for TEVC-based PAM Characterization.
Protocol 2: Evaluation of In Vivo Efficacy in a Preclinical Model of Schizophrenia-like Deficits
To assess if a PAM can reverse NMDAR hypofunction in a complex biological system, a behavioral assay is required. The MK-801-induced prepulse inhibition (PPI) deficit model is widely used. MK-801 is an NMDAR channel blocker that induces a state of receptor hypofunction, mimicking aspects of schizophrenia. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). This process is deficient in schizophrenic patients and in animals treated with MK-801.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice to the laboratory environment and the PPI testing apparatus.
-
Drug Administration:
-
Administer the test compound (e.g., CIQ or a dihydropyrrolo[1,2-a]pyrazine derivative) via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 20 mg/kg for CIQ).[11]
-
After a set pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) to induce the PPI deficit.[11] Control groups receive vehicle instead of the PAM and/or MK-801.
-
-
PPI Testing:
-
Place the animal in the startle chamber.
-
The session consists of multiple trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials (e.g., a 75-85 dB prepulse preceding the 120 dB pulse).
-
Record the acoustic startle response (a whole-body flinch) via a sensor platform.
-
-
Data Analysis:
-
Calculate the startle amplitude for each trial type.
-
Percent PPI is calculated as: [1 - (Startle Response on Prepulse-Pulse Trial / Startle Response on Pulse-Alone Trial)] * 100.
-
A successful PAM will significantly reverse the reduction in %PPI caused by MK-801, bringing it closer to the levels of vehicle-treated control animals. Studies have shown CIQ effectively reverses MK-801-induced PPI deficits.[9][11]
-
Conclusion
The development of dihydropyrrolo[1,2-a]pyrazine-based NMDAR modulators marks a significant and logical progression in the field. While CIQ was a foundational tool that proved the viability of selectively targeting GluN2C/D subunits, its suboptimal physicochemical properties constrained its potential. The second-generation compounds, born from rational drug design, have successfully addressed these limitations. With superior potency, higher efficacy, and vastly improved drug-like properties, modulators like R-(+)-EU-1180-453 are not merely incremental improvements but represent a new standard for in vitro tool compounds and are far more promising leads for the development of in vivo probes to explore the therapeutic landscape of NMDAR hypofunction.[1][3][4]
References
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. [Link]
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed, 23-Jul-2020. [Link]
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Dubois, A. C., et al. (2021). A second-generation GluN2C/D-selective positive allosteric modulator of NMDA receptors prolongs the synaptic response and has an antidepressant-like effect. ResearchGate. [Link]
-
Niswender, C. M., et al. (2018). CIQ, a positive allosteric modulator of GluN2C/D-containing N-methyl-d-aspartate receptors, rescues striatal synaptic plasticity deficit in a mouse model of Parkinson's disease. CNS Neuroscience & Therapeutics, 24(2), 144–153. [Link]
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Traynelis, S. F., et al. (2010). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. [Link]
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Acker, T. M., et al. (2019). Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action. PubMed Central. [Link]
-
Thorn, C. A., et al. (2018). CIQ, a positive allosteric modulator of GluN2C/D-containing N-methyl-d-aspartate receptors, rescues striatal synaptic plasticity deficit in a mouse model of Parkinson's disease. PubMed Central. [Link]
-
Suryavanshi, P. S., et al. (2014). GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice. British Journal of Pharmacology, 171(3), 797–808. [Link]
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Volgraf, M., et al. (2016). Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design. Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to Validating Cellular Target Engagement for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of novel small molecules, using 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine as a case study. As a compound with a pyrrolopyrazine core, it belongs to a class of heterocycles known for a wide range of biological activities, including anticancer and neuromodulatory effects.[1][2][3] However, a crucial step in advancing any such compound from a hit to a lead is unequivocally demonstrating that it binds to its intended molecular target within the complex environment of a living cell.[4][5][6]
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, empowering researchers to select and implement the most appropriate target engagement strategy for their specific scientific question. We will focus on two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
The Imperative of Cellular Target Engagement
Biochemical assays, while essential for determining a compound's potency in a controlled, isolated system, do not guarantee its efficacy in a cellular context.[5] A molecule must cross the cell membrane, evade efflux pumps, remain stable, and find its target amidst a sea of other proteins.[5][6] Direct measurement of target engagement in intact cells provides the critical link between biochemical activity and cellular response, offering confidence that a compound's observed phenotype is a direct result of its on-target action.[4][7] Failure to rigorously validate target engagement is a primary contributor to the high attrition rates of drug candidates in clinical trials.[5]
Comparative Analysis of Leading Target Engagement Methodologies
Here, we compare two cornerstone assays for confirming and quantifying compound-target interaction in cells. Each method leverages a distinct biophysical principle to provide a readout of engagement.
Cellular Thermal Shift Assay (CETSA®): Measuring Ligand-Induced Stabilization
CETSA is founded on the principle that the binding of a ligand, such as our compound of interest, typically increases the thermal stability of its target protein.[8][9] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing compound will resist this thermal denaturation until a higher temperature is reached.[10][11][12] This "thermal shift" is the direct evidence of target engagement.
The CETSA workflow involves treating intact cells with the test compound, heating the cell suspension to a range of temperatures, lysing the cells, and then separating the soluble protein fraction from the precipitated aggregates.[10][11][12] The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods like AlphaScreen® or mass spectrometry.[10][11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., one endogenously expressing the putative target) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer or media.
-
Aliquot the cell suspension into separate tubes. Treat with a dose-response of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
-
Place the treated cell suspensions in a thermal cycler or heating block.
-
Heat the samples for a short duration (typically 3 minutes) across a range of temperatures (e.g., from 42°C to 68°C in 2°C increments). Include an unheated control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration of all samples using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the putative target protein, followed by a suitable secondary antibody.
-
Detect the signal and quantify band intensities.
-
-
Data Interpretation:
-
For each treatment condition, plot the quantified band intensity (as a percentage of the unheated control) against the corresponding temperature.
-
Fit the data to a sigmoidal curve to determine the apparent aggregation temperature (Tagg).
-
A positive thermal shift (an increase in Tagg) in the compound-treated samples compared to the vehicle control indicates target engagement.[10]
-
NanoBRET™ Target Engagement Assay: Measuring Proximity in Live Cells
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in living cells in real-time.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[14]
In this system, the target protein is genetically fused to a small, bright NanoLuc® luciferase (the donor).[14][15] A cell-permeable fluorescent tracer, designed to bind specifically and reversibly to the target protein, acts as the acceptor.[14][16] When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. If this compound is added and engages the target, it will compete with and displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[14][16] This allows for the quantitative determination of intracellular compound affinity.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Preparation and Transfection:
-
Select a suitable cell line (e.g., HEK293) for transient transfection.[17]
-
Prepare a plasmid DNA mixture containing the vector for the target-NanoLuc® fusion protein and a transfection carrier DNA.[15]
-
Use a transfection reagent like FuGENE® HD to transfect the cells.[15][17]
-
Culture the cells for 18-24 hours to allow for expression of the fusion protein.[15]
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Dispense the compound dilutions into a white, low-volume 384-well or 96-well assay plate.[17]
-
-
Cell Plating and Tracer Addition:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[17]
-
Add the fluorescent NanoBRET™ tracer to the cell suspension at a pre-determined optimal concentration (typically near its EC50 value).[14]
-
Dispense the cell-tracer mixture into the assay plate containing the test compound.
-
-
Equilibration and Detection:
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[15]
-
Prepare the detection reagent by adding the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to Opti-MEM®. The inhibitor is crucial to prevent signal from any extracellular luciferase released from compromised cells.[14]
-
Add the detection reagent to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate within 20 minutes on a luminometer capable of sequential filtering of donor (450 nm) and acceptor (610 nm) emission wavelengths.[15]
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular potency of the compound.
-
Head-to-Head Comparison: CETSA vs. NanoBRET™
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[8][9] | Bioluminescence Resonance Energy Transfer (BRET) upon tracer displacement.[13][14] |
| Cell State | Intact cells during treatment and heating; lysis required for detection.[10][12] | Live cells throughout the entire assay.[13] |
| Target Protein | Endogenous, untagged protein. | Requires genetic fusion of the target protein to NanoLuc® luciferase.[15] |
| Key Reagents | Target-specific primary antibody. | Target-NanoLuc® fusion vector, cell-permeable fluorescent tracer.[14] |
| Throughput | Lower to medium; can be adapted to 384-well formats with specific detection methods.[11] | High-throughput; easily performed in 384- and 1536-well plates.[6] |
| Data Output | Thermal shift (ΔTagg), Isothermal dose-response curves.[10] | Intracellular IC50, affinity, and can be adapted to measure residence time.[13][14] |
| Key Advantage | Allows study of the native, unmodified target protein in its natural context. | Quantitative, real-time measurement in live cells with high sensitivity and throughput. |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding.[18] | Requires genetic modification of cells and development of a specific tracer. |
Conclusion and Recommendations
Validating the cellular engagement of a novel compound like this compound is a non-negotiable step in modern drug discovery. The choice between CETSA and NanoBRET™ depends on the specific context of your research program.
Choose CETSA® when:
-
You need to confirm engagement with the endogenous, unmodified protein.
-
A high-quality, specific antibody for your target is available.
-
Genetic modification of the cell line is undesirable or unfeasible.
Choose NanoBRET™ when:
-
High-throughput screening or quantitative affinity determination is required.
-
You need to measure engagement in real-time in living cells.
-
A target-NanoLuc® fusion construct and a suitable tracer are available or can be developed.
Ultimately, these methods are complementary. A powerful approach is to use a high-throughput method like NanoBRET™ for initial screening and lead optimization, followed by validation with CETSA to confirm that the compound engages the native protein. By employing these self-validating systems, researchers can build a robust, data-driven case for their compound's mechanism of action, significantly increasing the probability of success in downstream development.
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Comparative Cross-Reactivity Profile of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: A Guide for Target-Based Drug Discovery
This guide provides a comprehensive analysis of the cross-reactivity profile of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, a novel heterocyclic compound belonging to the versatile pyrrolo[1,2-a]pyrazine class. Molecules based on this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, inhibition of various protein kinases, modulation of N-methyl-d-aspartate (NMDA) receptors, and broad anticancer effects[1][2][3]. Understanding the selectivity of any new chemical entity is paramount in drug development to anticipate potential therapeutic windows and off-target liabilities.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the compound's performance against a panel of relevant kinase targets, supported by detailed experimental protocols and illustrative data. Our analysis aims to provide a foundational understanding of the compound's selectivity, thereby guiding future research and development efforts.
Introduction to this compound and the Rationale for Kinase Selectivity Screening
The pyrrolo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets[2][4]. Various derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), PIM kinases, and Extracellular signal-Regulated Kinase 5 (ERK5)[5][6][7]. Given this precedent, our initial investigation into This compound (referred to herein as Compound X ) was directed towards its potential as a kinase inhibitor.
Preliminary screens identified Compound X as a potent inhibitor of PIM1 kinase , a proto-oncogene serine/threonine kinase implicated in cell cycle progression, survival, and apoptosis. PIM kinase inhibitors are actively being pursued as therapeutic agents in oncology[7]. However, the human kinome consists of over 500 kinases, many of which share structural homology, particularly within the ATP-binding pocket. Therefore, assessing the selectivity of a novel kinase inhibitor is a critical step to de-risk a drug discovery program. Unforeseen off-target kinase inhibition can lead to toxicity or confound the interpretation of in-vivo efficacy studies[8].
This guide details the systematic evaluation of Compound X against a panel of kinases selected based on structural similarity and pathway relevance to PIM1. For comparative purposes, we include data for two well-characterized kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and a selective PIM1 inhibitor from existing literature[8].
Experimental Design for Kinase Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of our findings, a standardized and robust assay platform was employed. The causality behind our experimental choices is rooted in industry-standard practices for kinase inhibitor profiling.
Selected Kinase Panel for Off-Target Screening
The kinase panel was chosen to include kinases from different families to provide a broad overview of selectivity. The panel includes:
-
PIM1, PIM2, PIM3: To assess isoenzyme selectivity.
-
FGFR2, FGFR3: Based on the known activity of other pyrrolopyrazine derivatives[5].
-
ERK5 (MAPK7): Another target of the pyrrolopyrazine scaffold[6].
-
VEGFR2: A common off-target for many kinase inhibitors and a primary target of Sunitinib.
-
Abl1: A non-receptor tyrosine kinase to assess broader selectivity.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay (Promega) was selected for its high sensitivity and robustness. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate concentrations are optimized for each enzyme to ensure the reaction is in the linear range.
-
Prepare serial dilutions of Compound X and reference compounds in DMSO, followed by a final dilution in kinase reaction buffer to create a 2X compound solution. The final DMSO concentration in the assay well should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X compound solution to the wells of a 384-well plate.
-
To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and introduces luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data is normalized to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or similar software.
-
This self-validating system includes positive and negative controls on every plate to ensure data quality and integrity.
Workflow Visualization
The following diagram illustrates the key steps in the ADP-Glo™ kinase assay workflow.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Comparative Data Analysis
The inhibitory activity of Compound X and two reference compounds was assessed against the selected kinase panel. The results, presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.
| Kinase Target | Compound X IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Selective PIM1 Inhibitor IC₅₀ (nM) |
| PIM1 | 25 | 150 | 15 |
| PIM2 | 150 | 250 | 120 |
| PIM3 | 350 | 400 | 280 |
| FGFR2 | >10,000 | 80 | >10,000 |
| FGFR3 | >10,000 | 95 | >10,000 |
| ERK5 | 2,500 | 1,200 | >10,000 |
| VEGFR2 | 8,000 | 10 | >10,000 |
| Abl1 | >10,000 | 200 | >10,000 |
Data Interpretation:
-
Compound X demonstrates potent inhibition of PIM1 with an IC₅₀ of 25 nM.
-
It exhibits good selectivity for PIM1 over the other PIM isoenzymes, with approximately 6-fold selectivity against PIM2 and 14-fold against PIM3.
-
Crucially, Compound X shows minimal to no activity against FGFR2, FGFR3, VEGFR2, and Abl1 at concentrations up to 10,000 nM, indicating a high degree of selectivity against these tyrosine kinases.
-
Some weak off-target activity is observed against ERK5 (IC₅₀ = 2,500 nM), but this is over 100-fold less potent than its activity against PIM1.
-
In contrast, Sunitinib shows potent activity against VEGFR2 and FGFRs, as expected, but also inhibits PIM1, confirming its multi-targeted nature[8].
-
The Selective PIM1 Inhibitor shows a profile focused on the PIM kinase family, with limited activity against other kinases, serving as a benchmark for selectivity.
Mechanistic Implications and Signaling Pathways
The selectivity of Compound X for PIM1 has significant implications for its potential therapeutic application. PIM1 is a constitutively active kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. By selectively inhibiting PIM1, Compound X can theoretically induce apoptosis in cancer cells that are dependent on PIM1 signaling, without perturbing other critical signaling pathways.
The diagram below illustrates the central role of PIM1 in cell survival pathways and the potential impact of its inhibition.
Caption: PIM1 Signaling Pathway and Point of Inhibition by Compound X.
The high selectivity of Compound X suggests that its cellular effects are likely to be mediated primarily through the inhibition of PIM1. This is a desirable characteristic for a tool compound used in target validation studies and for a lead compound in a drug development program, as it simplifies the interpretation of results and potentially leads to a better safety profile.
Conclusion and Future Directions
This compound (Compound X) has been identified as a potent and selective inhibitor of PIM1 kinase. Its cross-reactivity profile, as determined by the ADP-Glo™ assay, demonstrates a significant therapeutic window against a panel of both structurally related and distinct kinases.
This guide provides the foundational data and experimental context for researchers interested in utilizing this compound. The high degree of selectivity makes Compound X a valuable tool for interrogating PIM1 biology. Further studies should include broader kinome screening (e.g., against a panel of >400 kinases) to fully characterize its selectivity, as well as cellular assays to confirm its on-target activity and anti-proliferative effects in PIM1-dependent cancer cell lines.
The favorable profile presented here underscores the potential of the pyrrolo[1,2-a]pyrazine scaffold in developing next-generation selective kinase inhibitors.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Pyrrolo[1,2-a]pyrazine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in bioactive natural products and pharmaceuticals.[1][2] Its unique three-dimensional structure and chemical properties have made it a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to access this core structure and its derivatives is of paramount importance to the medicinal chemistry community.
This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of the pyrrolo[1,2-a]pyrazine core. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for representative reactions, and present a quantitative comparison of their efficiencies. Our goal is to equip researchers with the critical information needed to select the optimal synthetic route for their specific research and development objectives.
Key Synthetic Strategies at a Glance
The synthesis of pyrrolo[1,2-a]pyrazines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include:
-
Cyclization of N-substituted Pyrroles: This is one of the most common approaches, involving the formation of the pyrazine ring onto a pre-existing pyrrole core.[1]
-
Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecule synthesis by combining three or more starting materials in a single step.
-
Pictet-Spengler Type Cyclization: A powerful method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, which has been adapted for the construction of pyrrolo[1,2-a]quinoxalines, a related class of compounds.[4]
-
Gold-Catalyzed Annulation: This modern synthetic method utilizes the unique catalytic properties of gold to facilitate the formation of the pyrrolo[1,2-a]pyrazine ring system.[5]
In-Depth Analysis of Synthetic Routes
Palladium-Catalyzed Cyclization of N-Allyl Pyrrole-2-Carboxamide
This method exemplifies the "fusing a pyrazinone to an existing pyrrole" strategy and has been a workhorse in the synthesis of dihydropyrrolo[1,2-a]pyrazinones.[1] The choice of catalyst is critical in this transformation, as it can dictate the final product.[1]
Mechanism: The reaction proceeds through a palladium-catalyzed intramolecular cyclization. The specific mechanism can vary depending on the palladium catalyst and reaction conditions employed. For instance, with palladium acetate, the reaction likely involves an oxidative addition of the C-H bond of the pyrrole ring to the palladium center, followed by migratory insertion of the allyl group and reductive elimination to furnish the cyclized product.
Experimental Protocol: Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative [1]
-
Step 1: Reactant Preparation: To a solution of N-allyl pyrrole-2-carboxamide (1.0 eq) in dimethyl sulfoxide (DMSO), add palladium acetate (0.1 eq), sodium acetate (1.0 eq), and tetrabutylammonium chloride (1.0 eq).
-
Step 2: Reaction Execution: Heat the reaction mixture to 120 °C.
-
Step 3: Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Step 4: Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Snapshot:
| Parameter | Value | Reference |
| Yield | Modest to Good | [1] |
| Reaction Time | Varies (typically several hours) | [1] |
| Temperature | 120 °C | [1] |
| Key Reagents | Palladium Acetate, Sodium Acetate | [1] |
Workflow Diagram:
Caption: Palladium-catalyzed cyclization workflow.
Cascade Synthesis from 2-Formyl-1-propargylpyrroles
This elegant approach allows for the rapid construction of the pyrrolo[1,2-a]pyrazine core through a cascade reaction involving condensation and cyclization.[6] This strategy is particularly attractive due to its atom economy and the ability to generate molecular complexity in a single step.
Mechanism: The reaction is initiated by the condensation of a 2-formyl-N-propargylpyrrole with ammonium acetate. This is followed by an intramolecular cyclization and subsequent aromatization to afford the final pyrrolo[1,2-a]pyrazine product. The use of N-allenyl-2-formylpyrroles as substrates can lead to higher yields, suggesting that an allenyl intermediate may be involved in the reaction mechanism.[6]
Experimental Protocol: Synthesis of Pyrrolo[1,2-a]pyrazines [6]
-
Step 1: Reactant Mixture: Combine the substituted 2-formyl-N-propargylpyrrole (1.0 eq) and ammonium acetate in a suitable solvent.
-
Step 2: Reaction Conditions: The reaction is typically carried out under basic conditions.
-
Step 3: Isolation: Upon completion of the reaction, the product is isolated and purified using standard techniques such as crystallization or column chromatography.
Data Snapshot:
| Parameter | Value | Reference |
| Yield | High | [6] |
| Reaction Time | Not specified, but cascade reactions are often rapid | [6] |
| Temperature | Not specified | [6] |
| Key Reagents | Ammonium Acetate | [6] |
Workflow Diagram:
Caption: Cascade synthesis workflow.
Gold-Catalyzed Annulation of Dihydropyrazinones
This modern approach provides a regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.[5] The synthesis begins with a Ugi multicomponent reaction, followed by an acid-mediated cyclization to form dihydropyrazinones, which then undergo a gold(I)-catalyzed annulation.
Mechanism: The key step in this synthesis is the gold(I)-catalyzed regioselective annulation. Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. In this case, the gold catalyst activates the alkyne moiety of the dihydropyrazinone precursor, facilitating an intramolecular cyclization to form the pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione core.
Experimental Protocol: Gold-Catalyzed Annulation [7]
-
Step 1: Reactant Preparation: Dissolve the aldol condensation product (the dihydropyrazinone precursor) in toluene.
-
Step 2: Catalyst Addition: Add Au(PPh₃)Cl and AgBF₄ to the reaction mixture.
-
Step 3: Reaction Execution: Heat the reaction mixture at 110 °C under a nitrogen atmosphere for 2.5 hours.
-
Step 4: Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Dry the combined organic layers, filter, and concentrate. Purify the product by flash column chromatography.
Data Snapshot:
| Parameter | Value | Reference |
| Yield | Good to Excellent | [5] |
| Reaction Time | 2.5 hours | [7] |
| Temperature | 110 °C | [7] |
| Key Reagents | Au(PPh₃)Cl, AgBF₄ | [7] |
Workflow Diagram:
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A Senior Application Scientist's Guide to the ADME Profiling of Pyrrolo[1,2-a]pyrazine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ADME in Developing Pyrrolo[1,2-a]pyrazine-Based Therapeutics
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, including anticonvulsant, anxiolytic, and anticancer properties.[1][2][3] The journey of such a promising compound from a laboratory discovery to a clinical candidate is, however, fraught with challenges, a majority of which are related to its pharmacokinetic profile. A molecule's therapeutic efficacy is not solely dependent on its potency at the target site; it is critically governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5]
Poor ADME characteristics are a leading cause of late-stage drug attrition. Therefore, an early and systematic evaluation of these properties is indispensable for identifying and optimizing drug candidates with a higher probability of success.[4][6][7] This guide provides a comparative framework for analyzing the ADME properties of novel pyrrolo[1,2-a]pyrazine analogs. It moves beyond mere data reporting to explain the causality behind experimental choices, offering detailed, self-validating protocols for the core assays that form the foundation of modern ADME screening.
The In Vitro ADME Screening Cascade: A Workflow for Success
The early assessment of ADME properties follows a logical workflow designed to characterize a compound's journey through the body. The following diagram illustrates a standard high-throughput screening cascade, integrating the key assays discussed in this guide.
Caption: High-level workflow for in vitro ADME profiling of compound libraries.
Part 1: Absorption - Intestinal Permeability Assessment
The ability of an orally administered drug to cross the intestinal epithelium is the first critical step in its journey to the systemic circulation. We model this using the Caco-2 permeability assay, which is a well-established and regulatory-accepted method for predicting human oral absorption.[8][9]
The Caco-2 Permeability Assay
Causality: Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), thus mimicking the intestinal barrier.[9][10] By measuring a compound's transport across this monolayer, we can estimate its potential for in vivo absorption and determine if it is a substrate for efflux pumps, which can limit bioavailability.[11]
Detailed Experimental Protocol:
-
Cell Culture & Seeding:
-
Culture Caco-2 cells in appropriate media.
-
Seed the cells onto semipermeable filter supports in Transwell® plates and grow for approximately 21 days to allow for differentiation and monolayer formation.[11]
-
Rationale: This extended culture period is crucial for the development of tight junctions and the expression of functional transporters, ensuring the model's physiological relevance.
-
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value ≥ 200 Ω·cm² typically indicates a well-formed, intact barrier.[12]
-
Rationale: This is a critical quality control step. Low TEER values signify a leaky monolayer, which would yield artificially high permeability data and invalidate the results.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[9]
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
Rationale: Measuring transport in both directions is essential. The A→B transport simulates absorption, while the B→A transport identifies the contribution of active efflux.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both donor and receiver compartments.
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Rationale: LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify compound concentrations, even at low levels.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation: An ER > 2 is a strong indication that the compound is a substrate of active efflux transporters.[11]
-
Part 2: Metabolism - Assessing Metabolic Stability
Once a drug enters the bloodstream, it is transported to the liver, the body's primary metabolic hub. The rate at which a drug is metabolized by liver enzymes, particularly Cytochrome P450s (CYPs), determines its half-life and clearance rate.[13] The liver microsomal stability assay is a robust, high-throughput screen to predict this.[14][15]
Liver Microsomal Stability Assay
Causality: Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes. They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP family.[13] By incubating a compound with liver microsomes and the necessary cofactors, we can measure its rate of depletion and thus predict its intrinsic clearance in the liver.[14]
Detailed Experimental Protocol:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human, rat, or other species) on ice.
-
Prepare a solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare the test compound stock solution in an organic solvent like DMSO.
-
Rationale: CYPs are NADPH-dependent enzymes. A regenerating system is used to ensure a constant supply of the NADPH cofactor throughout the incubation, allowing the reaction to proceed at a steady rate.[16]
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of microsomes (e.g., 0.5 mg/mL protein concentration) and buffer at 37°C.[14]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and the test compound (e.g., at 1 µM final concentration).[13]
-
Incubate the plate at 37°C with shaking.
-
Control: Include a "minus-cofactor" control where the NADPH system is replaced with a buffer to account for non-enzymatic degradation.[17]
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold "stop solution," typically acetonitrile containing an internal standard.[13]
-
Rationale: The cold acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity and allowing for accurate measurement of the compound remaining at that specific time.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Part 3: Distribution - Plasma Protein Binding
After absorption, a drug distributes throughout the body via the circulatory system. During this phase, it can bind to plasma proteins like albumin. It is the unbound, or "free," fraction of the drug that is available to interact with its therapeutic target and to be metabolized or excreted.[18][19] Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.[20]
Rapid Equilibrium Dialysis (RED) Assay
Causality: The RED assay is considered the gold standard for measuring PPB.[21] It uses a device with two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that is impermeable to proteins but allows small molecules (the drug) to pass freely. At equilibrium, the concentration of the free drug will be the same in both chambers, allowing for a direct measurement of the unbound fraction.[19][20]
Detailed Experimental Protocol:
-
Device and Sample Preparation:
-
Prepare the RED device inserts according to the manufacturer's protocol.
-
Spike the test compound into plasma (human or other species) at a known concentration (e.g., 1-5 µM).[18]
-
Rationale: Using pooled plasma from multiple donors helps to average out inter-individual variability in protein concentrations.
-
-
Equilibrium Dialysis:
-
Add the compound-spiked plasma to one chamber (the plasma chamber) of the RED device insert.
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[19]
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to ensure equilibrium is reached.[18][19]
-
-
Sample Collection and Processing:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[19]
-
Precipitate the proteins in both sets of samples with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the compound concentrations.
-
-
Data Analysis:
-
Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
The Percentage Bound = (1 - fu) * 100.
-
Comparative ADME Data of Pyrrolo[1,2-a]pyrazine Analogs (Illustrative)
The true power of these assays lies in their application to a series of analogs, which enables the establishment of Structure-ADME Relationships (SAR). By systematically modifying the pyrrolo[1,2-a]pyrazine core and observing the impact on ADME parameters, chemists can rationally design molecules with improved pharmacokinetic profiles.
The diagram below illustrates this concept, where chemical modifications (R-groups) on the core scaffold directly influence the key ADME outcomes.
Caption: Conceptual map of Structure-ADME Relationships (SAR).
The following table presents illustrative data for a hypothetical series of analogs to demonstrate how these properties are compared.
| Analog ID | R-Group Modification | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio | Microsomal t½ (min) | Fraction Unbound (fu) (%) | Senior Scientist's Note |
| PZP-001 | H (Parent Core) | 8.5 | 1.2 | 25 | 45 | Moderate permeability and stability. A good starting point. |
| PZP-002 | 4-Cl | 15.2 | 1.4 | 12 | 8 | Increased lipophilicity improves permeability but introduces a metabolic liability and high protein binding. |
| PZP-003 | 4-OCH3 | 7.9 | 4.8 | >60 | 30 | O-demethylation is blocked, improving stability. However, it is now a strong P-gp efflux substrate, limiting absorption. |
| PZP-004 | 3-COOH | 0.5 | 1.0 | >60 | 95 | The polar carboxyl group drastically reduces permeability but eliminates metabolism and protein binding. Poor oral candidate. |
| PZP-005 | 4-CF3 | 18.1 | 1.3 | 45 | 15 | Excellent permeability. The electron-withdrawing CF3 group blocks metabolic hotspots, improving stability over PZP-002. A promising lead. |
Conclusion
The systematic and parallel evaluation of absorption, metabolism, and distribution properties is a cornerstone of modern drug discovery. For the promising class of pyrrolo[1,2-a]pyrazine compounds, this multi-parametric analysis is not merely a data collection exercise; it is an essential strategy for building robust structure-activity and structure-property relationships. By employing the detailed and validated protocols described in this guide, research teams can de-risk their candidates early, focus resources on compounds with the highest likelihood of success, and rationally engineer molecules that balance potent pharmacology with favorable pharmacokinetics, ultimately accelerating the path to the clinic.
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- 28. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Preclinical Validation of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine in Animal Models
Executive Summary
This guide provides a comprehensive framework for the in vivo validation of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (hereafter referred to as "Compound X"), a novel compound from a class of heterocycles known for significant neuromodulatory and biological activity. As direct preclinical data for Compound X is not yet publicly available, this document outlines a robust, hypothesis-driven strategy for its initial characterization. We will focus on two high-potential therapeutic areas suggested by the activities of its structural analogs: nootropic/cognitive enhancement and anti-inflammatory effects .
The protocols, comparator compounds, and animal models described herein are selected based on industry-standard practices to ensure the generation of reliable, interpretable, and publication-quality data. This guide is intended for researchers, drug discovery scientists, and pharmacology professionals tasked with advancing novel chemical entities from the bench to preclinical validation.
Introduction: The Scientific Rationale
The dihydropyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of various biologically active molecules. Derivatives of this family have demonstrated a range of activities, establishing a strong scientific premise for the investigation of novel analogs like Compound X.
Key Activities of the Parent Scaffold:
-
Neuromodulation: Certain derivatives act as positive allosteric modulators (PAMs) of the N-Methyl-D-aspartate (NMDA) receptor, a critical target for synaptic plasticity and cognitive function[1][2].
-
Anticonvulsant Properties: Perhydropyrrolo[1,2-a]pyrazines have been evaluated in established animal models of epilepsy, showing efficacy in pharmacoresistant seizure models[3].
-
Anti-Amyloidogenic Effects: A 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivative successfully rescued cognitive decline in 5XFAD transgenic mice, a model for Alzheimer's disease, by directly dissociating amyloid-β (Aβ) aggregates[4][5].
-
Broad Biological Activity: Other related structures have been identified with antioxidant, antibacterial, and vasopressin receptor antagonist properties[6][7][8][9].
Given this background, we hypothesize that the specific substitutions on Compound X (1,6-dimethyl) may confer potent nootropic and anti-inflammatory activities. This guide details the critical first-pass experiments to test this hypothesis.
Validation of Nootropic Activity: Scopolamine-Induced Amnesia Model
2.1. Causality and Model Selection
To assess the potential of Compound X as a cognitive enhancer, we must first validate its ability to reverse a chemically-induced memory deficit. The scopolamine-induced amnesia model is the gold standard for this purpose. Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, leading to transient but significant impairments in learning and memory, thereby mimicking aspects of dementia[10][11]. A compound's ability to counteract these effects is a strong indicator of pro-cognitive or nootropic potential[12][13].
2.2. Comparator Compound: Donepezil
Donepezil is an acetylcholinesterase inhibitor and a first-line treatment for Alzheimer's disease. It enhances cholinergic function by preventing the breakdown of acetylcholine. Its well-understood mechanism and clinical relevance make it the ideal positive control to benchmark the efficacy of Compound X.
2.3. Experimental Workflow Diagram
Caption: Workflow for the scopolamine-induced amnesia study.
2.4. Detailed Experimental Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated to the facility for at least one week, followed by 3 days of handling to reduce stress.
-
Grouping (n=10-12 per group):
-
Group 1: Vehicle Control (0.9% Saline, p.o.) + Saline (i.p.)
-
Group 2: Disease Control (0.9% Saline, p.o.) + Scopolamine (0.4 mg/kg, i.p.)
-
Group 3: Positive Control (Donepezil 1 mg/kg, p.o.) + Scopolamine (0.4 mg/kg, i.p.)
-
Group 4-6: Test Groups (Compound X at 5, 10, 25 mg/kg, p.o.) + Scopolamine (0.4 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer the vehicle, Donepezil, or Compound X via oral gavage (p.o.).
-
After 60 minutes, administer scopolamine (or saline for Group 1) via intraperitoneal (i.p.) injection.
-
-
Behavioral Assessment (Y-Maze):
-
30 minutes after the scopolamine injection, place the mouse in the center of a Y-maze.
-
Allow the mouse to freely explore the three arms for 8 minutes.
-
Record the sequence of arm entries using video tracking software. An arm entry is defined as all four paws entering the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as successive entries into the three different arms (e.g., A, then B, then C).
-
Calculate the percentage of spontaneous alternation as: [(Number of Alternations) / (Total Arm Entries - 2)] * 100.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the disease control.
-
2.5. Anticipated Data Summary
| Group | Treatment | Dose (mg/kg) | Total Arm Entries (Mean ± SEM) | Spontaneous Alternation (%) (Mean ± SEM) |
| 1 | Vehicle + Saline | - | 35 ± 3 | 75 ± 5 |
| 2 | Vehicle + Scopolamine | 0.4 | 38 ± 4 | 45 ± 4 ** |
| 3 | Donepezil + Scopolamine | 1 | 36 ± 3 | 70 ± 6 |
| 4 | Compound X + Scopolamine | 5 | (result) | (result) |
| 5 | Compound X + Scopolamine | 10 | (result) | (result) |
| 6 | Compound X + Scopolamine | 25 | (result) | (result) |
| p<0.05 vs. Group 2; **p<0.01 vs. Group 1 |
Validation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
3.1. Causality and Model Selection
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Assessing the anti-inflammatory potential of Compound X is therefore a logical secondary objective. The carrageenan-induced paw edema model in rats is a robust, highly reproducible, and widely accepted assay for evaluating acute anti-inflammatory activity.[14][15][16] The injection of carrageenan, a polysaccharide, elicits a biphasic inflammatory response, allowing for the characterization of a compound's effect on different inflammatory mediators.[17]
3.2. Comparator Compound: Indomethacin
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes. It is a standard positive control for this model and provides a reliable benchmark for anti-inflammatory efficacy, particularly in the later, prostaglandin-mediated phase of inflammation.[17]
3.3. Hypothesized Mechanism Pathway
Caption: The biphasic inflammatory response in the paw edema model.
3.4. Detailed Experimental Protocol
-
Animals: Male Wistar rats (180-200g) are used. They are housed under standard conditions with free access to food and water.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Groups (Compound X at 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Administer the vehicle, Indomethacin, or Compound X via oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at each time point: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100.
-
Analyze data using a two-way ANOVA with time and treatment as factors, followed by a suitable post-hoc test.
-
3.5. Anticipated Data Summary
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
| 1 | Vehicle | - | 0.85 ± 0.06 | - |
| 2 | Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| 3 | Compound X | 10 | (result) | (result) |
| 4 | Compound X | 30 | (result) | (result) |
| 5 | Compound X | 100 | (result) | (result) |
| p<0.01 vs. Group 1 |
Conclusion and Future Directions
This guide outlines a foundational, two-pronged strategy for the initial in vivo characterization of this compound. Successful validation in these models—demonstrating an ability to reverse cognitive deficits and suppress acute inflammation—would provide a strong rationale for advancing the compound.
Next Steps Would Include:
-
Pharmacokinetic (PK) Studies: To correlate plasma and brain exposure with efficacy.
-
Mechanism of Action (MoA) Studies: In vitro assays (e.g., receptor binding, enzyme inhibition) to de-convolute the molecular target(s).
-
Advanced Disease Models: Should the data be positive, testing in more complex, chronic models, such as transgenic Alzheimer's disease mice (e.g., 5XFAD), would be a critical next step to confirm disease-modifying potential.[4]
-
Safety and Toxicology: Preliminary assessment of neurobehavioral side effects and acute toxicity.
By following this structured, data-driven approach, researchers can efficiently and effectively evaluate the therapeutic potential of this promising novel compound.
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
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Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]
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Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023). MDPI. Available at: [Link]
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Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. Available at: [Link]
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Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal. (2023). MDPI. Available at: [Link]
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Axten, J. M., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed Central. Available at: [Link]
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Axten, J. M., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. Available at: [Link]
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A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Available at: [Link]
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Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. (2010). PubMed. Available at: [Link]
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Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. Available at: [Link]
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Słoczyńska, K., et al. (2016). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. PubMed Central. Available at: [Link]
-
Lee, S., et al. (2023). 4-Acyl-3,4-dihydropyrrolo[1,2-a]pyrazine Derivative Rescued the Hippocampal-Dependent Cognitive Decline of 5XFAD Transgenic Mice by Dissociating Soluble and Insoluble Aβ Aggregates. Yonsei University Research Portal. Available at: [Link]
-
4-Acyl-3,4-dihydropyrrolo[1,2-a]pyrazine Derivative Rescued the Hippocampal-Dependent Cognitive Decline of 5XFAD Transgenic Mice by Dissociating Soluble and Insoluble Aβ Aggregates. ResearchGate. Available at: [Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2018). RSC Publishing. Available at: [Link]
-
Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Comprehensive Safety & Handling Guide for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS RN: 138350-44-4). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to ensure a safe laboratory environment. The following protocols and recommendations are synthesized from established best practices for handling heterocyclic, volatile organic compounds (VOCs) and available data on structurally similar pyrazine derivatives.
Hazard Assessment: A Proactive Approach to Safety
Key Potential Hazards:
-
Flammability: Structurally similar pyrazine derivatives are classified as flammable solids.[1][2][3] Therefore, all sources of ignition must be strictly excluded from the handling area.
-
Oral Toxicity: Related pyrazine compounds are categorized as harmful if swallowed.[1][2][3]
-
Dermal and Ocular Irritation: Direct contact may lead to skin irritation and potentially serious eye damage.[3]
-
Respiratory Irritation: As a potential volatile organic compound (VOC), inhalation of dust or vapors may cause respiratory tract irritation.[3][4][5]
Due to the limited specific data, it is imperative to handle this compound within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. Goggles are required when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and heterocyclic compounds.[6] However, it is crucial to note that no glove material offers universal protection. Always check for signs of degradation and replace gloves immediately if compromised.[7][8] For prolonged handling, consider double-gloving. |
| Body Protection | A flame-resistant laboratory coat. | Provides a barrier against splashes and minimizes skin contact. Flame-resistant material is recommended due to the potential flammability of the compound. |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure. If work must be conducted outside of a fume hood, a risk assessment must be performed by your institution's Environmental Health and Safety (EHS) department to determine the appropriate respiratory protection. |
Glove Selection: A Deeper Dive
The selection of appropriate chemical-resistant gloves is a critical decision. While nitrile is a good starting point, the breakthrough time and degradation characteristics for this compound are unknown.
Best Practices for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of damage, such as pinholes, tears, or discoloration.
-
Avoid Cross-Contamination: Remove gloves before leaving the laboratory or touching common surfaces like doorknobs, phones, or keyboards.
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.
-
Immediate Disposal: Dispose of used gloves in the appropriate chemical waste container.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5]
Step-by-Step Handling Procedure
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood.
-
Have a designated, labeled waste container ready for contaminated materials.
-
-
Dispensing:
-
Carefully open the container inside the fume hood.
-
Use a clean, dedicated spatula to dispense the required amount of the solid compound onto a weigh boat.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Ensure the dissolution process is contained within the fume hood.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood with an appropriate solvent and decontaminating agent.
-
Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
